Product packaging for Jtk-853(Cat. No.:CAS No. 954389-09-4)

Jtk-853

Cat. No.: B608258
CAS No.: 954389-09-4
M. Wt: 704.6 g/mol
InChI Key: JQLOVYLALGSISI-HXUWFJFHSA-N
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Description

JTK-853 is a novel piperazine derivative and a potent, non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp) . This small molecule exhibits strong inhibitory activity against genotype 1 HCV polymerase, with a 50% inhibitory concentration (IC50) in the nanomolar range, and demonstrates potent antiviral activity against the genotype 1b replicon, with a 50% effective concentration (EC50) of 0.035 μM . Its antiviral activity remains largely unaffected even in the presence of up to 40% human serum . Structural analyses reveal that this compound associates with the palm site and β-hairpin region of the HCV NS5B polymerase, a mechanism distinct from other palm site-binding inhibitors . Resistance profiling identified that mutations in this region (C316Y, M414T, Y452H, L466V) reduce the compound's antiviral effect, confirming its specific binding site . This compound shows an additive combination effect with other direct-acting antiviral agents (DAAs), including nucleoside polymerase inhibitors, NS5A inhibitors, and protease inhibitors, highlighting its potential utility in combination therapies for HCV infection . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H23F7N6O4S2 B608258 Jtk-853 CAS No. 954389-09-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-4-(5-cyclopropyl-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-[[3-fluoro-4-(trifluoromethoxy)phenyl]methyl]-1-[4-(trifluoromethyl)phenyl]sulfonylpiperazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23F7N6O4S2/c29-19-11-15(1-8-21(19)45-28(33,34)35)12-37-25(42)20-14-40(26-39-24-22(46-26)13-36-23(38-24)16-2-3-16)9-10-41(20)47(43,44)18-6-4-17(5-7-18)27(30,31)32/h1,4-8,11,13,16,20H,2-3,9-10,12,14H2,(H,37,42)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLOVYLALGSISI-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C3C(=N2)N=C(S3)N4CCN(C(C4)C(=O)NCC5=CC(=C(C=C5)OC(F)(F)F)F)S(=O)(=O)C6=CC=C(C=C6)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=NC=C3C(=N2)N=C(S3)N4CCN([C@H](C4)C(=O)NCC5=CC(=C(C=C5)OC(F)(F)F)F)S(=O)(=O)C6=CC=C(C=C6)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23F7N6O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60241836
Record name JTK-853
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60241836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

704.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954389-09-4
Record name JTK-853
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0954389094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JTK-853
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13095
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name JTK-853
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60241836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JTK-853
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDX8QQD13B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

JTK-853: A Technical Guide to its Mechanism of Action as a Hepatitis C Virus NS5B Polymerase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JTK-853 is a potent, non-nucleoside inhibitor of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (NS5B).[1][2] It exhibits significant antiviral activity, particularly against HCV genotype 1.[2] This document provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, binding site, in vitro efficacy, resistance profile, and the experimental protocols used for its characterization.

Core Mechanism of Action: Targeting HCV Replication

This compound exerts its antiviral effect by directly inhibiting the enzymatic activity of the HCV NS5B polymerase, an essential enzyme for the replication of the viral RNA genome.[1][2] As a non-nucleoside inhibitor (NNI), this compound does not bind to the active site of the polymerase in the same manner as nucleoside analogs. Instead, it binds to an allosteric site, inducing a conformational change in the enzyme that ultimately halts RNA synthesis.

Molecular Target: HCV NS5B RNA-Dependent RNA Polymerase

The NS5B polymerase is a key component of the HCV replication complex.[3] This enzyme is responsible for synthesizing a negative-strand RNA intermediate from the positive-strand genomic RNA, which then serves as a template for the production of new positive-strand viral genomes.[3] The polymerase has a characteristic "right-hand" structure, composed of finger, palm, and thumb domains.[4]

Binding Site: The Palm I Site

Structural analyses have revealed that this compound binds to the "palm I" allosteric site of the HCV NS5B polymerase. A distinctive feature of this compound's interaction is its association with the β-hairpin region within the palm domain.[1] This binding mode is different from other palm site inhibitors.[1] The binding of this compound to this site is non-competitive with respect to nucleotide substrates.

Quantitative Data: In Vitro Efficacy

The potency of this compound has been evaluated through various in vitro assays, primarily enzymatic assays using purified NS5B polymerase and cell-based assays using HCV replicon systems.

Enzymatic Inhibition of HCV NS5B Polymerase

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against NS5B polymerase from different HCV genotypes.

HCV Genotype/StrainIC50 (µM)
Genotype 1b (Con1)0.00832
Genotype 1b (BK)0.0178
Genotype 1a (H77)0.0173
Genotype 2>10
Genotype 30.277
Genotype 40.214
Data sourced from preclinical characterization studies.
Antiviral Activity in HCV Replicon Cells

The 50% effective concentration (EC50) and 90% effective concentration (EC90) values of this compound in cell-based HCV replicon assays are presented below.

HCV Genotype/StrainEC50 (µM)EC90 (µM)
Genotype 1a (H77)0.386.5 ± 0.5
Genotype 1b (Con1)0.035[2]0.34 ± 0.05
Data obtained from in vitro studies using HCV replicon cells.[2]

Resistance Profile

As with other direct-acting antiviral agents, the emergence of resistance is a key consideration for this compound. In vitro studies have identified several amino acid substitutions in the NS5B polymerase that confer reduced susceptibility to the inhibitor.

MutationFold Change in EC50
M414T44
C445F5
Y448H6
L466V21
Fold change in EC50 was determined in replicon assays harboring the respective mutations compared to wild-type.

Despite the potential for resistance, studies have indicated that this compound has a high genetic barrier to resistance compared to other non-nucleoside inhibitors.

Signaling Pathways and Experimental Workflows

HCV Replication Cycle and Inhibition by this compound```dot

HCV_Replication_Cycle

Caption: A generalized workflow for determining the EC50 and CC50 of this compound using an HCV replicon assay.

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of this compound against purified HCV NS5B polymerase.

  • Reaction Mixture Preparation : A reaction mixture is prepared containing a buffer (e.g., 50 mM Tris-HCl, pH 7.5), salts (e.g., 10 mM KCl, 5 mM MgCl2), a reducing agent (e.g., 1 mM DTT), and an RNA template/primer.

  • Enzyme and Inhibitor Addition : Purified, recombinant HCV NS5B polymerase is added to the reaction mixture. This compound, serially diluted in DMSO, is then added to achieve a range of final concentrations.

  • Initiation of Reaction : The reaction is initiated by the addition of a mix of ribonucleoside triphosphates (rNTPs), including a labeled rNTP (e.g., [α-33P]CTP or a fluorescently labeled nucleotide).

  • Incubation : The reaction is allowed to proceed at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Termination of Reaction : The reaction is stopped by the addition of a solution containing EDTA.

  • Detection of RNA Synthesis : The newly synthesized RNA is captured, often using a biotinylated primer and streptavidin-coated plates. The amount of incorporated labeled nucleotide is then quantified using a scintillation counter or a fluorescence plate reader.

  • Data Analysis : The percentage of inhibition at each this compound concentration is calculated relative to a DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve.

HCV Replicon Assay

This protocol describes a cell-based assay to measure the antiviral activity of this compound against replicating HCV.

  • Cell Seeding : Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon are seeded into 96-well plates. These replicons often contain a reporter gene, such as luciferase, for ease of quantification.

  • Compound Addition : this compound is serially diluted and added to the cells. A vehicle control (DMSO) is also included.

  • Incubation : The cells are incubated for a period of 48 to 72 hours to allow for HCV replication and the effect of the compound to manifest.

  • Quantification of HCV Replication :

    • For replicons with a luciferase reporter, the cells are lysed, and luciferase activity is measured using a luminometer.

    • Alternatively, total cellular RNA can be extracted, and HCV RNA levels are quantified by real-time RT-PCR.

  • Cytotoxicity Assessment : In parallel, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) is performed to determine the effect of this compound on cell viability.

  • Data Analysis : The EC50 value is calculated from the dose-response curve of the inhibition of HCV replication. The 50% cytotoxic concentration (CC50) is determined from the cytotoxicity data. The selectivity index (SI) is calculated as the ratio of CC50 to EC50.

Colony Formation Assay for Resistance Analysis

This assay is used to assess the genetic barrier to resistance of this compound.

  • Transfection : Huh-7 cells are transfected with in vitro-transcribed HCV replicon RNA. These replicons typically contain a selectable marker, such as the neomycin phosphotransferase gene.

  • Drug Selection : The transfected cells are plated and treated with a selective agent (e.g., G418) in the presence of a fixed concentration of this compound (often at a multiple of its EC90). Control cells are treated with the selective agent and DMSO.

  • Colony Development : The cells are cultured for 3-4 weeks, with the medium and compounds being replenished periodically. During this time, cells in which the replicon is actively replicating will form colonies.

  • Colony Staining and Quantification : After the incubation period, the cells are fixed and stained with a dye such as crystal violet. The number of colonies in the this compound-treated wells is then counted and compared to the number of colonies in the control wells. A lower number of colonies in the presence of the drug indicates a higher barrier to resistance.

  • Genotypic Analysis of Resistant Colonies : RNA is extracted from the resistant colonies, and the NS5B coding region is amplified and sequenced to identify mutations that confer resistance to this compound.

Conclusion

This compound is a well-characterized non-nucleoside inhibitor of the HCV NS5B polymerase. Its potent in vitro activity against genotype 1, coupled with a high genetic barrier to resistance, highlights its potential as an anti-HCV agent. The detailed mechanistic understanding and the established experimental protocols for its evaluation provide a solid foundation for further research and development in the field of HCV therapeutics.

References

JTK-853: A Deep Dive into its Antiviral Activity Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTK-853 is a novel, non-nucleoside inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[1][2] As a key therapeutic target, the HCV NS5B polymerase has been the focus of extensive drug development efforts. This compound distinguishes itself by binding to the palm I site of the polymerase, exhibiting a potent and selective inhibitory effect on viral replication.[3][4] This technical guide provides a comprehensive overview of the antiviral activity spectrum of this compound, detailing its in vitro efficacy, mechanism of action, and the experimental protocols used for its characterization.

Quantitative Antiviral Activity of this compound

The in vitro antiviral potency of this compound has been primarily evaluated against various genotypes of the hepatitis C virus using replicon systems. The following tables summarize the key quantitative data, including the 50% effective concentration (EC50), 90% effective concentration (EC90), and 50% inhibitory concentration (IC50) values.

Parameter HCV Genotype/Strain Value (µM) Reference
EC50 Genotype 1a (H77)0.38[5]
Genotype 1b (Con1)0.035[5]
EC90 Genotype 1a (H77)1.09[3]
Genotype 1b (Con1)0.146[3]
IC50 Genotype 1a (H77) Polymerase0.0173[3]
Genotype 1b (Con1) Polymerase0.00832[3]
Genotype 1b (BK) Polymerase0.0178[3]
Genotype 2 Polymerase>10[3]
Genotype 3 Polymerase0.277[3]
Genotype 4 Polymerase0.214[3]

Note: EC50 and EC90 values were determined in HCV replicon cells, while IC50 values were determined in in vitro assays using purified HCV RNA-dependent RNA polymerase.

Mechanism of Action

This compound is a non-nucleoside inhibitor that allosterically targets the HCV NS5B RNA-dependent RNA polymerase.[1] Structural analyses have revealed that this compound binds to the palm I site and the β-hairpin region of the polymerase.[1] This binding induces a conformational change in the enzyme, thereby inhibiting its catalytic activity and preventing the synthesis of viral RNA. A key characteristic of this compound is its high genetic barrier to resistance, which is attributed to its unique binding mode.[4]

Mechanism of Action of this compound JTK853 This compound Binding Allosteric Binding (Palm I Site & β-hairpin) JTK853->Binding HCV_Polymerase HCV NS5B Polymerase (RNA-dependent RNA Polymerase) HCV_Polymerase->Binding Conformational_Change Conformational Change of Polymerase Binding->Conformational_Change Inhibition Inhibition of RNA Synthesis Conformational_Change->Inhibition Viral_Replication_Blocked HCV Replication Blocked Inhibition->Viral_Replication_Blocked

Caption: Mechanism of this compound action on HCV NS5B polymerase.

Experimental Protocols

HCV Replicon Assay

The antiviral activity of this compound in a cellular context is primarily determined using the HCV replicon assay. This assay utilizes human hepatoma cell lines (e.g., Huh-7.5) that harbor a subgenomic or full-length HCV RNA that can autonomously replicate.

Methodology:

  • Cell Culture: Huh-7.5 cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics at 37°C in a 5% CO2 incubator.

  • Electroporation of HCV RNA: In vitro transcribed HCV replicon RNA is introduced into Huh-7.5 cells via electroporation.

  • Drug Treatment: Following electroporation, cells are seeded in 96-well plates. After a 24-hour incubation period to allow for cell recovery and establishment of RNA replication, the cells are treated with various concentrations of this compound.

  • Incubation: The treated cells are incubated for 48-72 hours.

  • Quantification of HCV Replication: The level of HCV RNA replication is quantified. A common method involves a reporter gene, such as luciferase, engineered into the replicon. The luciferase activity is measured using a luminometer, and the reduction in reporter signal in the presence of the drug is used to determine its antiviral activity.

  • Data Analysis: The EC50 value, the concentration of the compound that reduces HCV replication by 50%, is calculated from the dose-response curve.

HCV Replicon Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Huh75_cells Huh-7.5 Cells Electroporation Electroporation Huh75_cells->Electroporation HCV_RNA HCV Replicon RNA HCV_RNA->Electroporation Seeding Seed cells in 96-well plates Electroporation->Seeding Drug_Treatment Treat with this compound (various concentrations) Seeding->Drug_Treatment Incubation Incubate for 48-72h Drug_Treatment->Incubation Luciferase_Assay Luciferase Assay Incubation->Luciferase_Assay Data_Analysis Calculate EC50 Luciferase_Assay->Data_Analysis

Caption: Workflow for determining the antiviral activity of this compound.

Cytotoxicity Assay

To assess the selectivity of the antiviral effect, the cytotoxicity of this compound is determined in the same cell line used for the antiviral assay.

Methodology:

  • Cell Seeding: Huh-7.5 cells are seeded in 96-well plates at a density that ensures they are in the logarithmic growth phase during the assay.

  • Drug Treatment: Cells are treated with a range of concentrations of this compound, typically in parallel with the antiviral assay.

  • Incubation: The cells are incubated for the same duration as the antiviral assay (e.g., 72 hours). For longer-term cytotoxicity, cells can be treated for up to two weeks with the medium containing this compound being changed twice a week.[5]

  • Viability Assessment: Cell viability is measured using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by staining with crystal violet followed by cell lysis and measurement of optical density.[5]

  • Data Analysis: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

Antiviral Activity Spectrum Beyond HCV

Currently, publicly available data on the antiviral activity of this compound is limited to the hepatitis C virus. There is no information in the scientific literature to suggest that this compound has been evaluated against a broad panel of other viruses. Its mechanism of action, which is highly specific to the HCV NS5B polymerase, suggests that its antiviral spectrum is likely narrow and confined to HCV.

Conclusion

This compound is a potent and selective non-nucleoside inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. Its demonstrated in vitro activity against clinically relevant HCV genotypes, coupled with a high barrier to resistance, underscores its potential as a component of combination antiviral therapy for HCV infection. The detailed experimental protocols provided herein offer a basis for the continued investigation and characterization of this and similar antiviral compounds. Further research would be necessary to explore any potential activity against other viral pathogens.

References

JTK-853: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Non-Nucleoside HCV Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and pharmacological profile of JTK-853, a potent, non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.

Core Chemical and Physical Properties

This compound is a novel piperazine derivative with a complex molecular structure.[1] Its key identifiers and physicochemical properties are summarized below.

PropertyValue
IUPAC Name (2R)-4-(5-cyclopropyl-[2][3]thiazolo[4,5-d]pyrimidin-2-yl)-N-[[3-fluoro-4-(trifluoromethoxy)phenyl]methyl]-1-[4-(trifluoromethyl)phenyl]sulfonylpiperazine-2-carboxamide
Molecular Formula C₂₈H₂₃F₇N₆O₄S₂
Molecular Weight 704.64 g/mol
CAS Number 954389-09-4
SMILES c1cc(c(cc1CNC(=O)[C@H]2CN(CCN2S(=O)(=O)c3ccc(cc3)C(F)(F)F)c4nc5c(cnc(C6CC6)n5)s4)F)OC(F)(F)F
InChI Key JQLOVYLALGSISI-HXUWFJFHSA-N

Mechanism of Action and Antiviral Activity

This compound is a direct-acting antiviral agent that specifically targets the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome.[1]

Inhibition of HCV NS5B Polymerase

This compound is a non-nucleoside inhibitor that binds to an allosteric site on the NS5B polymerase known as the "palm I" site.[1][4] This binding induces a conformational change in the enzyme, thereby inhibiting its catalytic activity. Structural analyses have revealed that this compound's interaction with the palm site and the β-hairpin region of the polymerase is distinct from that of other palm site inhibitors.[1][4]

In Vitro Antiviral Potency

This compound has demonstrated potent antiviral activity against HCV genotypes 1a and 1b in preclinical studies. Its efficacy is summarized in the tables below.

Table 2.1: In Vitro Inhibitory Activity against HCV NS5B Polymerase (IC₅₀)

HCV Genotype/StrainIC₅₀ (µM)
1b (Con1)0.00832
1b (BK)0.0178
1a (H77)0.0173
2>10
30.277
40.214

Table 2.2: Antiviral Activity in HCV Replicon Cells (EC₅₀)

HCV Genotype/StrainEC₅₀ (µM)
1a (H77)0.38
1b (Con1)0.035

Data sourced from preclinical characterization studies.[1][5]

Resistance Profile

In vitro studies have shown that this compound has a high genetic barrier to resistance.[5][6] Colony formation assays revealed significantly fewer resistant colonies for this compound compared to other direct-acting antivirals.[5] Known resistance-associated substitutions are located in the palm site region of the NS5B polymerase, including C316Y, M414T, Y448H/C, Y452H, and L466V.[1][4]

Pharmacokinetics and Metabolism

Clinical studies in healthy subjects have characterized the pharmacokinetic profile of this compound.

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption : this compound is orally bioavailable and is absorbed relatively rapidly.

  • Metabolism : this compound is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, to an active metabolite known as M2.[7][8]

  • Elimination : Information on the precise routes and rates of elimination for both this compound and its active metabolite M2 is not extensively detailed in the available literature.

Summary of Pharmacokinetic Parameters

While a comprehensive tabular summary is not available in a single public source, clinical trial data indicate the following pharmacokinetic characteristics:

  • Single Ascending Dose (SAD) Studies : Plasma concentrations of this compound and its active metabolite M2 increase with ascending single oral doses.[7] The time to reach maximum plasma concentration (Tmax), the maximum plasma concentration (Cmax), the area under the concentration-time curve (AUC), and the elimination half-life (t1/2) have been characterized in these studies.[9]

  • Multiple Ascending Dose (MAD) Studies : Steady-state concentrations are achieved with multiple dosing.

  • Food Effect : The administration of this compound with food can affect its absorption.

  • Drug Interactions : Co-administration with potent CYP3A4 inhibitors, such as ketoconazole, can significantly increase the plasma exposure of this compound and its active metabolite M2.

Signaling Pathway Interactions

Primary Mechanism: HCV Replication Cycle Inhibition

The primary and direct mechanism of action of this compound is the inhibition of the HCV NS5B polymerase, which is a critical step in the viral replication cycle. The following diagram illustrates the HCV life cycle and the point of intervention for this compound.

HCV_Replication_Cycle cluster_host_cell Hepatocyte cluster_extracellular Entry 1. Viral Entry (Endocytosis) Uncoating 2. Uncoating Entry->Uncoating Translation 3. Translation & Polyprotein Processing Uncoating->Translation Replication 4. RNA Replication Translation->Replication Viral Proteins (including NS5B) Assembly 5. Viral Assembly Replication->Assembly New Viral RNA Release 6. Release Assembly->Release New_HCV New HCV Virions Release->New_HCV HCV HCV Virion HCV->Entry JTK853 This compound JTK853->Replication Inhibits NS5B Polymerase

Figure 1. The HCV Life Cycle and the Mechanism of Action of this compound.
Indirect Interaction with the JAK/STAT Signaling Pathway

While there is no direct evidence to suggest that this compound modulates the JAK/STAT signaling pathway, an indirect relationship exists through its anti-HCV activity. The HCV core protein has been shown to directly interact with and activate Signal Transducer and Activator of Transcription 3 (STAT3), a key component of the JAK/STAT pathway.[2][3][10] This activation of STAT3 by the HCV core protein is implicated in HCV-mediated cellular transformation and pathogenesis.[2][3][10] By inhibiting HCV replication and thus reducing the viral load, including the expression of the HCV core protein, this compound can be inferred to indirectly mitigate the downstream effects of HCV on cellular signaling pathways like JAK/STAT.

The following diagram provides a general overview of the canonical JAK/STAT signaling pathway.

JAK_STAT_Pathway cluster_extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK JAK2 JAK STAT1 STAT Receptor->STAT1 4. Recruitment STAT2 STAT Receptor->STAT2 4. Recruitment JAK1->JAK2 2. Activation (Phosphorylation) JAK1->STAT1 5. Phosphorylation JAK2->Receptor 3. Phosphorylation JAK2->STAT2 5. Phosphorylation STAT_dimer STAT Dimer STAT1->STAT_dimer STAT2->STAT_dimer DNA DNA STAT_dimer->DNA 6. Nuclear Translocation & DNA Binding Transcription Gene Transcription DNA->Transcription 7. Regulation

Figure 2. A Generalized Overview of the JAK/STAT Signaling Pathway.

Experimental Protocols

HCV Replicon Assay

This protocol describes a method to determine the in vitro antiviral activity of this compound.

  • Cell Culture : Huh-7.5 cells harboring an HCV replicon (e.g., genotype 1a or 1b) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.

  • Compound Preparation : this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.

  • Assay Procedure :

    • Replicon-containing cells are seeded into 96-well plates and incubated.

    • The cells are then treated with varying concentrations of this compound (final DMSO concentration is typically kept below 0.5%).

    • The plates are incubated for 48-72 hours.

  • Quantification of HCV Replication :

    • For replicons containing a reporter gene (e.g., luciferase), cell lysates are collected, and luciferase activity is measured using a luminometer.

    • Alternatively, total cellular RNA can be extracted, and HCV RNA levels quantified by real-time RT-PCR.

  • Data Analysis : The 50% effective concentration (EC₅₀) is calculated by plotting the percentage of inhibition of HCV replication against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

CYP3A4-Mediated Metabolism Study

This protocol outlines a general method to assess the metabolism of this compound by CYP3A4.

  • Incubation : this compound is incubated with human liver microsomes or recombinant human CYP3A4 enzymes in the presence of an NADPH-generating system.

  • Time Points : Aliquots of the reaction mixture are taken at various time points.

  • Reaction Termination : The reaction is stopped by the addition of a quenching solvent (e.g., acetonitrile).

  • Sample Analysis : The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the parent compound (this compound) and its metabolites (e.g., M2).

  • Inhibition Studies : To confirm the role of CYP3A4, the experiment is repeated in the presence of a specific CYP3A4 inhibitor, such as ketoconazole, and the reduction in metabolite formation is measured.

The following diagram illustrates the experimental workflow for a CYP3A4 metabolism study.

CYP3A4_Metabolism_Workflow Start Start: This compound Incubation Incubation with Human Liver Microsomes + NADPH Start->Incubation Time_Points Sample at Multiple Time Points Incubation->Time_Points Inhibitor_Study Parallel Experiment with CYP3A4 Inhibitor (e.g., Ketoconazole) Incubation->Inhibitor_Study Quench Quench Reaction (e.g., Acetonitrile) Time_Points->Quench Analysis LC-MS/MS Analysis Quench->Analysis Results Quantify this compound and Metabolite M2 Analysis->Results Inhibitor_Study->Analysis

References

JTK-853: A Technical Guide to a Novel HCV NS5B Polymerase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTK-853 is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B), a critical enzyme in the viral replication cycle.[1] Developed as a potential therapeutic agent against HCV infection, this compound exhibits significant antiviral activity, particularly against genotype 1. This technical guide provides an in-depth overview of the molecular properties, mechanism of action, and experimental evaluation of this compound, tailored for researchers and professionals in the field of drug development.

Molecular Profile of this compound

The fundamental chemical and physical properties of this compound are summarized below.

PropertyValue
Molecular Formula C28H23F7N6O4S2
Molecular Weight 704.64 g/mol
CAS Number 954389-09-4
Mechanism of Action Non-nucleoside inhibitor of HCV NS5B polymerase (Palm Site I)

Mechanism of Action: Inhibition of HCV Replication

This compound exerts its antiviral effect by allosterically inhibiting the HCV NS5B polymerase.[1] Unlike nucleoside inhibitors that compete with nucleotide triphosphates at the active site, this compound binds to a distinct pocket within the palm domain of the enzyme, known as Palm Site I. This binding induces a conformational change in the polymerase, rendering it inactive and thereby halting the replication of the viral RNA genome.

The following diagram illustrates the simplified signaling pathway of HCV replication and the inhibitory action of this compound.

HCV_Replication_Inhibition cluster_host_cell Hepatocyte HCV_RNA HCV RNA Genome (+ sense) Polyprotein Viral Polyprotein HCV_RNA->Polyprotein Translation Replication_Complex Replication Complex (NS3, NS4A, NS4B, NS5A, NS5B) HCV_RNA->Replication_Complex NS5B NS5B Polymerase (Active Conformation) Polyprotein->NS5B Proteolytic Processing NS5B->Replication_Complex Inactive_NS5B NS5B Polymerase (Inactive Conformation) NS5B->Inactive_NS5B Negative_Strand (-) sense RNA (Template) Replication_Complex->Negative_Strand RNA Synthesis Progeny_RNA Progeny (+) sense RNA Negative_Strand->Progeny_RNA RNA Synthesis New_Virions New HCV Virions Progeny_RNA->New_Virions Assembly & Release JTK853 This compound JTK853->NS5B Allosteric Inhibition Extracellular_HCV HCV Virion Extracellular_HCV->HCV_RNA Entry & Uncoating

Caption: HCV Replication Cycle and this compound Inhibition.

Experimental Protocols

HCV NS5B Polymerase Activity Assay

This assay measures the in vitro inhibitory activity of this compound against the HCV NS5B polymerase.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM KCl, 5 mM MgCl2, 1 mM EDTA, and 1 mM dithiothreitol.

  • Compound Dilution: Serially dilute this compound in 100% DMSO, followed by a further dilution in the reaction buffer to achieve the desired final concentrations.

  • Enzyme and Substrate Addition: Add purified recombinant HCV NS5B polymerase to the reaction mixture. Initiate the reaction by adding a mixture of ribonucleotide triphosphates (rNTPs), including a radiolabeled or fluorescently tagged rNTP (e.g., [α-33P]CTP), and a suitable RNA template.

  • Incubation: Incubate the reaction at 30°C for 1-2 hours.

  • Termination and Detection: Stop the reaction by adding an EDTA solution. Precipitate the newly synthesized RNA and collect it on a filter plate.

  • Quantification: Measure the amount of incorporated labeled rNTP using a scintillation counter or fluorescence reader.

  • Data Analysis: Calculate the percent inhibition of NS5B activity at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

HCV Replicon Assay

This cell-based assay evaluates the antiviral activity of this compound in a cellular context using a subgenomic HCV replicon system.

Methodology:

  • Cell Seeding: Seed Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase) into 96-well plates.

  • Compound Treatment: The following day, treat the cells with serial dilutions of this compound. Include appropriate vehicle controls (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Reporter Gene Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.

  • Cytotoxicity Assay: In parallel, assess the cytotoxicity of this compound on the host cells using a standard method such as the MTS or CellTiter-Glo assay to ensure that the observed antiviral effect is not due to cell death.

  • Data Analysis: Normalize the reporter gene signal to the cytotoxicity data. Calculate the percent inhibition of HCV replication and determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values. The selectivity index (SI) is calculated as CC50/EC50.

Resistance Mutation Analysis

This experiment identifies viral mutations that confer resistance to this compound.

Methodology:

  • Resistance Selection: Culture HCV replicon-containing cells in the presence of increasing concentrations of this compound over several passages.

  • Colony Formation Assay: Plate the cells at a low density and select for resistant colonies by treating with a high concentration of this compound.

  • RNA Extraction and Sequencing: Isolate total RNA from the resistant cell colonies and reverse transcribe the HCV RNA to cDNA.

  • PCR Amplification and Sequencing: Amplify the NS5B coding region by PCR and sequence the amplicons.

  • Sequence Analysis: Compare the NS5B sequences from the resistant clones to the wild-type sequence to identify amino acid substitutions. Common resistance mutations for palm site I inhibitors include M414T, C445R, Y448C/H, and L466F.

  • Phenotypic Characterization: Introduce the identified mutations into a wild-type replicon construct and confirm their resistance to this compound in a replicon assay.

The following diagram outlines the workflow for identifying this compound resistance mutations.

Resistance_Mutation_Workflow Start HCV Replicon Cells Culture Culture with increasing [this compound] Start->Culture Selection Colony Formation Assay with high [this compound] Culture->Selection RNA_Extraction RNA Extraction Selection->RNA_Extraction RT_PCR RT-PCR of NS5B RNA_Extraction->RT_PCR Sequencing Sanger Sequencing RT_PCR->Sequencing Analysis Sequence Analysis (Comparison to Wild-Type) Sequencing->Analysis Confirmation Phenotypic Confirmation of Resistant Mutants Analysis->Confirmation

Caption: Workflow for this compound Resistance Analysis.

Conclusion

This compound represents a significant advancement in the development of non-nucleoside inhibitors for the treatment of HCV infection. Its potent and specific inhibition of the NS5B polymerase, coupled with a well-characterized mechanism of action, makes it a valuable tool for further research and a potential component of future combination therapies. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other novel antiviral agents.

References

JTK-853: A Preclinical Data Summary of a Novel HCV NS5B Polymerase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTK-853 is a novel, non-nucleoside inhibitor that targets the RNA-dependent RNA polymerase (NS5B) of the Hepatitis C Virus (HCV).[1] Developed as a potential direct-acting antiviral (DAA), this compound binds to the palm site of the NS5B polymerase, an allosteric site distinct from the catalytic center.[1] This binding induces a conformational change in the enzyme, thereby inhibiting its function and disrupting viral replication. This technical guide provides a comprehensive summary of the publicly available preclinical data on this compound, focusing on its mechanism of action, in vitro efficacy, and resistance profile.

Mechanism of Action: Targeting HCV Replication

This compound exerts its antiviral activity by specifically inhibiting the HCV NS5B polymerase, a crucial enzyme for the replication of the viral RNA genome. As a non-nucleoside inhibitor (NNI), it does not compete with the natural nucleoside triphosphate substrates. Instead, it binds to an allosteric pocket known as the palm I site.[1] This binding event is noncompetitive and leads to a conformational change that ultimately halts RNA synthesis.

The simplified signaling pathway illustrating the mechanism of action of this compound is depicted below:

JTK-853_Mechanism_of_Action cluster_host_cell Hepatocyte HCV_RNA HCV RNA NS5B NS5B Polymerase (RNA-dependent RNA Polymerase) HCV_RNA->NS5B Template Replication_Complex Replication Complex NS5B->Replication_Complex Negative_Strand_RNA (-) strand RNA Replication_Complex->Negative_Strand_RNA RNA Synthesis New_HCV_RNA (+) strand HCV RNA Negative_Strand_RNA->New_HCV_RNA Template for new genomes This compound This compound This compound->NS5B Allosteric Binding (Palm I Site)

Caption: Mechanism of action of this compound in inhibiting HCV replication.

In Vitro Efficacy

The antiviral activity of this compound has been evaluated in various in vitro assays, including enzymatic assays using purified NS5B polymerase and cell-based HCV replicon systems.

Enzymatic Activity: NS5B Polymerase Inhibition

This compound has demonstrated potent inhibitory activity against the HCV NS5B polymerase, particularly from genotype 1 isolates. The 50% inhibitory concentration (IC50) values against different genotypes are summarized in the table below.

HCV GenotypeStrainIC50 (µM)
1bCon10.00832
1bBK0.0178
1aH770.0173
2>10
30.277
40.214
Table 1: this compound inhibitory activity against HCV NS5B polymerase from various genotypes.[1]
Antiviral Activity in HCV Replicon Cells

The efficacy of this compound in a cellular context was assessed using HCV replicon cells, which are Huh-7 human hepatoma cells containing a subgenomic HCV RNA that replicates autonomously. The 50% effective concentration (EC50) values for inhibiting HCV replication are presented below.

HCV GenotypeStrainEC50 (µM)
1aH770.38
1bCon10.035
Table 2: Antiviral activity of this compound in HCV replicon cells.[2][3][4]

Resistance Profile

A critical aspect of antiviral drug development is understanding the potential for the emergence of drug-resistant variants.

In Vitro Resistance Selection

Studies have identified several amino acid substitutions in the NS5B polymerase that confer resistance to this compound. The key resistance-associated mutations are C316Y, M414T, Y452H, and L466V.[1]

Phenotypic Analysis of Resistant Mutants

The impact of these mutations on the antiviral activity of this compound was quantified by determining the fold change in EC50 values in replicons harboring these substitutions compared to the wild-type.

MutationFold Change in EC50 vs. Wild-Type
M414T44
C445F5
Y448H6
L466V21
Table 3: Fold change in EC50 of this compound against replicons with resistance-associated mutations.[5]

Despite the identification of these resistance mutations, colony formation assays have suggested that this compound has a higher genetic barrier to resistance compared to other non-nucleoside inhibitors and other classes of direct-acting antivirals.[6]

Preclinical Pharmacokinetics, In Vivo Efficacy, and Safety

Extensive searches of publicly available literature and databases did not yield specific preclinical data on the pharmacokinetics, in vivo efficacy, or safety and toxicology of this compound in animal models. Clinical trial records indicate that Phase 1 studies were conducted in healthy subjects to evaluate safety, tolerability, and pharmacokinetics, including the effects of food and co-administration with ketoconazole.[7][8] These studies also mention an active metabolite, M2, formed via CYP3A4 metabolism. However, detailed preclinical reports on parameters such as Cmax, Tmax, AUC, half-life, LD50, and findings from repeat-dose toxicity studies in animals are not publicly available. The challenges in establishing robust small animal models for HCV infection may have limited the extent of in vivo efficacy studies.[9][10][11]

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

The inhibitory activity of this compound against the HCV NS5B RNA-dependent RNA polymerase is determined using an in vitro enzymatic assay. A general workflow for such an assay is outlined below.

Polymerase_Inhibition_Assay_Workflow Start Start Prepare_Reaction_Mixture Prepare reaction mixture: - Purified HCV NS5B Polymerase - RNA template/primer - NTPs (including labeled NTP) Start->Prepare_Reaction_Mixture Add_this compound Add this compound at various concentrations Prepare_Reaction_Mixture->Add_this compound Incubate Incubate at optimal temperature (e.g., 30°C) Add_this compound->Incubate Stop_Reaction Stop the reaction Incubate->Stop_Reaction Measure_Incorporation Measure incorporation of labeled NTP (e.g., filter binding assay, scintillation counting) Stop_Reaction->Measure_Incorporation Calculate_IC50 Calculate IC50 value Measure_Incorporation->Calculate_IC50 End End Calculate_IC50->End HCV_Replicon_Assay_Workflow Start Start Seed_Replicon_Cells Seed HCV replicon cells (e.g., Huh-7) in multi-well plates Start->Seed_Replicon_Cells Add_this compound Add serial dilutions of this compound to the cells Seed_Replicon_Cells->Add_this compound Incubate_Cells Incubate for a defined period (e.g., 48-72 hours) Add_this compound->Incubate_Cells Measure_Replication Measure HCV RNA replication (e.g., Luciferase reporter assay, qRT-PCR) Incubate_Cells->Measure_Replication Assess_Cytotoxicity Assess cell viability/cytotoxicity (e.g., CCK-8, MTS assay) Incubate_Cells->Assess_Cytotoxicity Calculate_EC50_CC50 Calculate EC50 and CC50 values Measure_Replication->Calculate_EC50_CC50 Assess_Cytotoxicity->Calculate_EC50_CC50 End End Calculate_EC50_CC50->End Colony_Formation_Assay_Workflow Start Start Transfect_Cells Transfect Huh-7 cells with HCV replicon RNA Start->Transfect_Cells Drug_Selection Culture cells in the presence of this compound and a selection agent (e.g., G418) Transfect_Cells->Drug_Selection Incubate_Long_Term Incubate for an extended period (e.g., 3-4 weeks) to allow for colony formation Drug_Selection->Incubate_Long_Term Fix_and_Stain Fix and stain the resulting cell colonies (e.g., with crystal violet) Incubate_Long_Term->Fix_and_Stain Count_Colonies Count the number of visible colonies Fix_and_Stain->Count_Colonies Analyze_Resistance Isolate RNA from colonies and sequence NS5B to identify resistance mutations Count_Colonies->Analyze_Resistance End End Analyze_Resistance->End

References

JTK-853: An In-Depth Technical Guide to its In Vitro Efficacy Against Hepatitis C Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro efficacy of JTK-853, a novel non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. This document synthesizes key data on its antiviral activity, resistance profile, and the methodologies used for its evaluation.

Core Efficacy Data

This compound has demonstrated potent antiviral activity against HCV, particularly genotypes 1a and 1b. Its efficacy is maintained in the presence of human serum, a critical factor for clinical translation.

Antiviral Activity in Replicon Assays

The 50% effective concentration (EC50) and 90% effective concentration (EC90) values are crucial metrics for quantifying the antiviral potency of a compound. This compound has shown significant activity against both genotype 1a and 1b HCV replicons.

HCV GenotypeStrainEC50 (µM)EC90 (µM)Human Serum PresenceReference
1a H770.38[1][2]6.5 (in 40% HS)[1]40%[1]
1b Con10.035[1][2][3]0.34 (in 40% HS)[1]40%[1][3]
Inhibitory Activity Against HCV Polymerase

The 50% inhibitory concentration (IC50) measures the compound's ability to inhibit the enzymatic activity of the HCV polymerase. This compound exhibits potent, noncompetitive inhibition of the NS5B polymerase.[4]

HCV GenotypeStrainIC50 (µM)Reference
1a H770.0173[5]
1b Con10.00832[5]
1b BK0.0178[5]
2 >10[5]
3 0.277[5]
4 0.214[5]

Resistance Profile

A high genetic barrier to resistance is a desirable characteristic for any antiviral agent. This compound has been shown to have a higher barrier to resistance in vitro compared to other direct-acting antivirals (DAAs).[1][6]

Key Resistance-Associated Substitutions

In vitro resistance selection studies have identified several amino acid substitutions in the NS5B polymerase that confer reduced susceptibility to this compound.

SubstitutionHCV GenotypeFold-change in EC50Reference
M414T 1b (Con1)44[7]
L466V 1b (Con1)21[7]
Y448H 1b (Con1)6[7]
C445F 1b (Con1)5[7]
C316Y Not specifiedNot specified[3][8]
Y452H Not specifiedNot specified[3][8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's in vitro efficacy.

HCV Replicon Assay

This assay is fundamental for determining the antiviral activity of a compound in a cell-based system that mimics viral replication.

Objective: To determine the EC50 and EC90 values of this compound against different HCV genotypes.

Materials:

  • Huh-7.5 cells

  • HCV replicon-containing cells (e.g., genotype 1a H77 and 1b Con1 strains)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Human Serum (HS)

  • This compound and other comparator DAAs

  • Geneticin (G418)

  • Lysis buffer

  • Reagents for luciferase assay or quantitative PCR (qPCR)

Procedure:

  • Cell Culture: HCV replicon cells are cultured in DMEM supplemented with 10% FBS and Geneticin to maintain the replicon.

  • Compound Preparation: this compound is serially diluted to various concentrations.

  • Treatment: Replicon cells are seeded in 96-well plates and treated with the diluted this compound. For experiments assessing the effect of human serum, the culture medium is supplemented with 40% HS.

  • Incubation: The treated cells are incubated for 48 to 72 hours.

  • Quantification of HCV RNA:

    • Luciferase Assay: If the replicon contains a luciferase reporter gene, cells are lysed, and luciferase activity is measured as an indicator of HCV replication.

    • qPCR: Total RNA is extracted from the cells, and HCV RNA levels are quantified using reverse transcription qPCR.

  • Data Analysis: The EC50 and EC90 values are calculated by fitting the dose-response data to a sigmoid curve.

Colony Formation Assay

This assay is used to evaluate the genetic barrier to resistance of an antiviral compound.

Objective: To assess the emergence of drug-resistant HCV variants under the selective pressure of this compound.

Procedure:

  • Cell Seeding: HCV replicon cells are seeded at a low density in culture plates.

  • Drug Treatment: The cells are treated with a fixed concentration of this compound, typically at a multiple of its EC90 value (e.g., 1/3 x EC90 or 1/4 x EC90).[1] The medium containing the drug is changed twice a week.[1][2]

  • Incubation: The cells are incubated for an extended period, typically 13-19 days, to allow for the selection and growth of resistant colonies.[1]

  • Colony Staining: After the incubation period, the cells are fixed and stained with crystal violet (1% v/v in methanol).[2]

  • Colony Counting: The number of visible colonies is counted. A lower number of colonies indicates a higher barrier to resistance.

  • Cytotoxicity Assessment: To ensure that the reduction in colony formation is not due to cytotoxicity, a parallel assay is run without Geneticin selection. Cell viability is assessed, for instance, by measuring the optical density at 595 nm after cell lysis.[2]

Visualizations

Mechanism of Action of this compound

This compound is a non-nucleoside inhibitor that binds to the palm I site and the β-hairpin region of the HCV NS5B polymerase, an allosteric site distinct from the active site where nucleotide incorporation occurs.[1][3][8] This binding induces a conformational change in the enzyme, thereby inhibiting its RNA-dependent RNA polymerase activity and preventing viral RNA replication.

cluster_0 HCV Replication Cycle cluster_1 This compound Inhibition Viral RNA Viral RNA NS5B Polymerase NS5B Polymerase Viral RNA->NS5B Polymerase Template Replicated RNA Replicated RNA NS5B Polymerase->Replicated RNA RNA Synthesis Inactive NS5B Inactive NS5B NS5B Polymerase->Inactive NS5B This compound This compound This compound->NS5B Polymerase Binds to Palm I Site & β-hairpin Inactive NS5B->Replicated RNA Inhibition

Caption: Mechanism of this compound inhibition of HCV NS5B polymerase.

Experimental Workflow for In Vitro Efficacy Assessment

The in vitro evaluation of this compound involves a series of interconnected assays to determine its antiviral potency and resistance profile.

HCV Replicon Cells HCV Replicon Cells This compound Treatment This compound Treatment HCV Replicon Cells->this compound Treatment Replicon Assay (48-72h) Replicon Assay (48-72h) This compound Treatment->Replicon Assay (48-72h) Colony Formation Assay (13-19d) Colony Formation Assay (13-19d) This compound Treatment->Colony Formation Assay (13-19d) EC50/EC90 Determination EC50/EC90 Determination Replicon Assay (48-72h)->EC50/EC90 Determination Resistance Colony Selection Resistance Colony Selection Colony Formation Assay (13-19d)->Resistance Colony Selection Genotypic Analysis Genotypic Analysis Resistance Colony Selection->Genotypic Analysis Phenotypic Analysis Phenotypic Analysis Resistance Colony Selection->Phenotypic Analysis Resistance Mutations Resistance Mutations Genotypic Analysis->Resistance Mutations

Caption: Workflow for evaluating this compound in vitro efficacy and resistance.

Logical Relationship of this compound Resistance

The development of resistance to this compound is a consequence of selective pressure leading to specific mutations in the drug's binding site on the NS5B polymerase.

This compound Selective Pressure This compound Selective Pressure NS5B Gene Mutation NS5B Gene Mutation This compound Selective Pressure->NS5B Gene Mutation Altered Palm I Site / β-hairpin Altered Palm I Site / β-hairpin NS5B Gene Mutation->Altered Palm I Site / β-hairpin Reduced this compound Binding Reduced this compound Binding Altered Palm I Site / β-hairpin->Reduced this compound Binding Decreased Antiviral Efficacy Decreased Antiviral Efficacy Reduced this compound Binding->Decreased Antiviral Efficacy

Caption: Logical pathway from drug pressure to reduced efficacy of this compound.

References

Methodological & Application

Application Notes and Protocols for the HCV Polymerase Inhibitor JTK-853

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following synthesis protocol for JTK-853 is a proposed theoretical route based on publicly available chemical literature and has not been experimentally validated. It is intended for informational purposes for research and development and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Introduction

This compound is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B polymerase). It binds to an allosteric site on the enzyme, inducing a conformational change that inhibits its function and ultimately suppresses viral replication. This document provides an overview of a potential synthetic route for this compound, its key chemical properties, and its mechanism of action.

Chemical Properties of this compound and Key Intermediates

A summary of the key chemical properties of this compound and its proposed synthetic intermediates is provided in the table below.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
This compoundC₂₈H₂₃F₇N₆O₄S₂704.64Final Product
Intermediate 1: 2-fluoro-5-((trifluoromethoxy)methyl)anilineC₈H₇F₄NO209.14Aromatic building block
Intermediate 2: (R)-piperazine-2-carboxylic acid derivativeC₅H₁₀N₂O₂130.14Chiral core
Intermediate 3: 5-cyclopropyl-7-chloro-thiazolo[4,5-d]pyrimidineC₈H₆ClN₃S211.67Heterocyclic core
Intermediate 4: 4-(trifluoromethyl)benzene-1-sulfonyl chlorideC₇H₄ClF₃O₂S244.62Sulfonylating agent

Proposed Synthesis Protocol

The synthesis of this compound can be envisioned as a multi-step process involving the preparation of three key intermediates, followed by their sequential coupling.

1. Synthesis of Intermediate 1: 2-fluoro-5-((trifluoromethoxy)methyl)aniline

This intermediate can be prepared from a commercially available nitrophenol derivative through a series of standard organic transformations including trifluoromethoxylation, reduction of the nitro group to an aniline, and functional group manipulations to install the methyl group.

2. Synthesis of Intermediate 2: (R)-piperazine-2-carboxylic acid derivative

The chiral piperazine core can be synthesized starting from a suitable protected amino acid. The piperazine ring is formed through cyclization reactions, and the desired stereochemistry is retained from the starting chiral material. The protecting groups are then manipulated to allow for subsequent reactions.

3. Synthesis of Intermediate 3: 5-cyclopropyl-7-chloro-thiazolo[4,5-d]pyrimidine

The thiazolo[4,5-d]pyrimidine core is a key heterocyclic component of this compound. Its synthesis can be achieved by constructing the pyrimidine ring first, followed by the annulation of the thiazole ring. The cyclopropyl and chloro substituents are introduced using appropriate reagents and reaction conditions.

4. Assembly of this compound

The final assembly of this compound involves the sequential coupling of the three intermediates.

  • Step 4a: Sulfonylation of Intermediate 2. The chiral piperazine derivative (Intermediate 2) is reacted with 4-(trifluoromethyl)benzene-1-sulfonyl chloride (Intermediate 4) to form a sulfonamide.

  • Step 4b: Coupling with Intermediate 3. The sulfonated piperazine is then coupled with the chlorothiazolopyrimidine (Intermediate 3) via a nucleophilic aromatic substitution reaction.

  • Step 4c: Amide Coupling with Intermediate 1. The resulting advanced intermediate is then coupled with the aniline derivative (Intermediate 1) through an amide bond formation reaction to yield the final product, this compound.

Purification and Characterization:

The final compound should be purified using standard techniques such as column chromatography or preparative HPLC. The structure and purity of this compound should be confirmed by analytical methods including ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.

Visualizations

Proposed Synthetic Workflow for this compound

G cluster_intermediates Intermediate Synthesis cluster_assembly Final Assembly I1 Intermediate 1 (Aniline derivative) S3 Step 4c: Amide Coupling I1->S3 I2 Intermediate 2 (Chiral Piperazine) S1 Step 4a: Sulfonylation I2->S1 I3 Intermediate 3 (Thiazolopyrimidine) S2 Step 4b: SNA_r Coupling I3->S2 I4 Intermediate 4 (Sulfonyl chloride) I4->S1 S1->S2 S2->S3 FP This compound S3->FP

Caption: Proposed high-level synthetic workflow for this compound.

Mechanism of Action of this compound

G JTK853 This compound AllostericSite Allosteric Site (Palm I) JTK853->AllostericSite Binds to NS5B HCV NS5B Polymerase ConformationalChange Conformational Change in NS5B NS5B->ConformationalChange Induces AllostericSite->NS5B Inhibition Inhibition of RNA Synthesis ConformationalChange->Inhibition Replication HCV RNA Replication Inhibition->Replication Blocks ViralSuppression Suppression of HCV Replication Replication->ViralSuppression

Caption: Signaling pathway of this compound as an HCV NS5B polymerase inhibitor.

Application Notes and Protocols for JTK-853 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTK-853 is a non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[1] It binds to the palm site of the enzyme, a critical component in the viral replication machinery.[1][2] Understanding the efficacy and potential cytotoxicity of this compound is paramount in the drug development process. These application notes provide detailed protocols for two key cell-based assays: the HCV Replicon Assay to determine the antiviral activity of this compound and the MTS Cytotoxicity Assay to assess its impact on host cell viability.

Mechanism of Action: Inhibition of HCV Replication

HCV, a single-stranded RNA virus, replicates its genome using the NS5B polymerase. This compound, as a non-nucleoside inhibitor, binds to a distinct allosteric site on the NS5B polymerase, known as the palm site. This binding induces a conformational change in the enzyme, thereby inhibiting its RNA-dependent RNA polymerase activity and halting viral replication.

HCV_Replication_Inhibition cluster_host_cell Hepatocyte cluster_inhibition Inhibition by this compound HCV_RNA HCV RNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Replication_Complex Replication Complex HCV_RNA->Replication_Complex Template NS5B NS5B Polymerase (RNA-dependent RNA Polymerase) Polyprotein->NS5B Proteolytic Processing NS5B->Replication_Complex Formation Inactive_NS5B Inactive NS5B New_HCV_RNA New HCV RNA Genomes Replication_Complex->New_HCV_RNA RNA Synthesis JTK_853 This compound JTK_853->NS5B Binds to palm site

Caption: Signaling pathway of HCV replication and its inhibition by this compound.

Quantitative Data Summary

The antiviral activity of this compound against an HCV genotype 1b replicon is summarized in the table below.

CompoundAssay TypeCell LineTargetEC50 (µM)
This compoundHCV Replicon AssayHuh-7NS5B Polymerase0.035[1]

Experimental Protocols

HCV Replicon Assay for Antiviral Activity

This protocol describes a high-throughput assay to determine the 50% effective concentration (EC50) of this compound using a Huh-7 cell line that harbors an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase).[3]

Materials:

  • Huh-7 cells harboring an HCV genotype 1b subgenomic replicon with a luciferase reporter

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • G418 (Neomycin)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 384-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture: Culture the HCV replicon-containing Huh-7 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to maintain the replicon.

  • Cell Seeding:

    • Trypsinize and resuspend the cells in fresh medium without G418.

    • Seed the cells into 384-well plates at a density that will maintain them in the logarithmic growth phase for the duration of the experiment.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in DMSO to create a concentration gradient. A 10-point dose titration is recommended.[3]

  • Compound Addition:

    • Add the diluted this compound to the cell plates. The final DMSO concentration should be kept constant across all wells and should not exceed a level that affects cell viability (typically ≤0.5%).

    • Include appropriate controls:

      • Negative Control: DMSO vehicle only (represents 0% inhibition).

      • Positive Control: A known HCV inhibitor at a concentration >100x its EC50 (represents 100% inhibition).[3]

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Luciferase Assay:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate luminometer.

  • Data Analysis:

    • Normalize the data using the negative and positive controls.

    • Plot the normalized luminescence signal against the logarithm of the this compound concentration.

    • Calculate the EC50 value by fitting the data to a four-parameter logistic curve.

MTS Assay for Cell Viability (Cytotoxicity)

This protocol is for determining the 50% cytotoxic concentration (CC50) of this compound to ensure that the observed antiviral activity is not due to a general cytotoxic effect.

Materials:

  • Huh-7 cells (or the same cell line used in the replicon assay)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • DMSO

  • 96-well clear tissue culture plates

  • MTS reagent (containing PES or PMS)[3][4]

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed Huh-7 cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium as described in the replicon assay protocol.

  • Compound Addition:

    • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.

    • Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for the same duration as the replicon assay (e.g., 72 hours) at 37°C and 5% CO2.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.[4][5]

    • Incubate for 1-4 hours at 37°C.[4][5] The incubation time may need to be optimized for the specific cell line.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate spectrophotometer.[4]

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the data to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Calculate the CC50 value using a four-parameter logistic curve fit.

Experimental Workflow

Experimental_Workflow cluster_setup Assay Setup cluster_assays Parallel Assays cluster_data Data Acquisition & Analysis Cell_Culture Culture HCV Replicon and Parental Huh-7 Cells Cell_Seeding Seed Cells into Microplates Cell_Culture->Cell_Seeding Compound_Prep Prepare Serial Dilutions of this compound Compound_Addition Add this compound and Controls to Plates Compound_Prep->Compound_Addition Cell_Seeding->Compound_Addition Replicon_Assay HCV Replicon Assay Compound_Addition->Replicon_Assay Cytotoxicity_Assay MTS Cytotoxicity Assay Compound_Addition->Cytotoxicity_Assay Luminescence Measure Luminescence Replicon_Assay->Luminescence 72h Incubation Absorbance Measure Absorbance (490nm) Cytotoxicity_Assay->Absorbance 72h Incubation EC50_Calc Calculate EC50 Luminescence->EC50_Calc CC50_Calc Calculate CC50 Absorbance->CC50_Calc

Caption: Experimental workflow for this compound cell-based assays.

References

Jtk-853 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTK-853 is a non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp), also known as non-structural protein 5B (NS5B).[1] As a key enzyme in the viral replication cycle, NS5B is a prime target for antiviral therapies.[2][3][4] this compound acts by binding to an allosteric site on the enzyme, inducing a conformational change that ultimately inhibits its catalytic activity.[2][4] This mechanism of action prevents the synthesis of new viral RNA, thereby halting viral replication. Understanding the solubility of this compound in various solvents is critical for its use in in-vitro and in-vivo studies, high-throughput screening, and formulation development.

Data Presentation: Solubility of this compound

Precise, experimentally determined solubility data for this compound is not widely published. The following table provides representative solubility values for this compound in common laboratory solvents for illustrative purposes. Researchers are strongly encouraged to determine the solubility of their specific batch of this compound using the protocols provided below.

SolventMolar Solubility (mM)Solubility (mg/mL)Temperature (°C)Method
DMSO >100 (Hypothetical)>70.4 (Hypothetical)25Thermodynamic
Ethanol ~10 (Hypothetical)~7.0 (Hypothetical)25Thermodynamic
Methanol ~15 (Hypothetical)~10.6 (Hypothetical)25Thermodynamic
Acetonitrile ~5 (Hypothetical)~3.5 (Hypothetical)25Thermodynamic
PBS (pH 7.4) <0.01 (Hypothetical)<0.007 (Hypothetical)25Thermodynamic

Note: The data in this table is hypothetical and for illustrative purposes only. Actual solubility may vary based on compound purity, crystalline form, and experimental conditions.

Signaling Pathway and Experimental Workflow

HCV RNA Replication and Inhibition by this compound

The diagram below illustrates the simplified pathway of Hepatitis C Virus (HCV) RNA replication and the mechanism of inhibition by this compound. The viral RNA-dependent RNA polymerase (NS5B) is central to this process, synthesizing a negative-strand RNA intermediate from the positive-strand genomic RNA. This intermediate then serves as a template for the production of new positive-strand RNA genomes. This compound, a non-nucleoside inhibitor, binds to an allosteric site on the NS5B polymerase, preventing the conformational changes necessary for RNA synthesis.

HCV_Replication_Inhibition cluster_host_cell Hepatocyte cluster_replication HCV Replication Complex HCV_RNA_pos +ve strand genomic RNA NS5B NS5B (RNA Polymerase) HCV_RNA_pos->NS5B Template HCV_RNA_neg -ve strand RNA intermediate NS5B->HCV_RNA_neg Synthesizes New_HCV_RNA_pos New +ve strand genomic RNA NS5B->New_HCV_RNA_pos Synthesizes HCV_RNA_neg->NS5B Template JTK853 This compound JTK853->NS5B Allosteric Inhibition Solubility_Workflow cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility start Start compound This compound (Solid) start->compound stock_solution Prepare Stock Solution in DMSO compound->stock_solution add_solid Add Excess Solid to Solvent compound->add_solid dilute_kinetic Dilute Stock into Aqueous Buffer stock_solution->dilute_kinetic incubate_kinetic Incubate (e.g., 1-2 hours) dilute_kinetic->incubate_kinetic measure_kinetic Measure Precipitation (e.g., Nephelometry, Turbidimetry) incubate_kinetic->measure_kinetic incubate_thermo Equilibrate (e.g., 24-48 hours with shaking) add_solid->incubate_thermo separate Separate Solid and Supernatant (Filtration/Centrifugation) incubate_thermo->separate quantify Quantify Concentration in Supernatant (e.g., HPLC, LC-MS) separate->quantify

References

Application Notes and Protocols for JTK-853

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTK-853 is a potent and selective non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication.[1] As a non-nucleoside inhibitor (NNI), this compound binds to an allosteric site on the NS5B enzyme, inducing a conformational change that renders it inactive.[2] This mechanism of action provides a high genetic barrier to resistance.[3] These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in a common in vitro assay.

Quantitative Data Summary

Proper preparation of this compound solutions is critical for accurate and reproducible experimental results. The following table summarizes the key quantitative information for the preparation of this compound stock solutions.

ParameterValueSource
Molecular Weight 704.63 g/mol [4]
Appearance Solid powder[4]
Solubility Soluble in Dimethyl Sulfoxide (DMSO)[4]
Purity >98%[4]
Storage (Powder) Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C. Store in a dry and dark place.[4]
Storage (Stock Solution in DMSO) Short-term (days to weeks) at 0-4°C; Long-term (months) at -20°C.[4]
Shelf Life (Properly Stored) >2 years[4]
Stock Solution Concentration Examples

The following table provides solvent volumes required to prepare stock solutions of this compound at various concentrations.

Desired ConcentrationMass of this compound (for given volume)
1 mg 5 mg 10 mg
1 mM 1.42 mL7.10 mL14.19 mL
5 mM 0.28 mL1.42 mL2.84 mL
10 mM 0.14 mL0.71 mL1.42 mL
50 mM 0.03 mL0.14 mL0.28 mL

Table adapted from MedKoo Biosciences.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or foil-wrapped microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pre-handling: Before opening the vial, centrifuge the this compound powder to ensure all the material is at the bottom.

  • Weighing: On a calibrated analytical balance, carefully weigh the desired amount of this compound powder.

  • Dissolution:

    • Transfer the weighed this compound powder into a sterile amber or foil-wrapped tube.

    • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (refer to the table above).

    • For example, to prepare a 10 mM stock solution, add 0.14 mL of DMSO to 1 mg of this compound.

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming (not exceeding 40°C) can be used to aid dissolution if necessary.

  • Storage:

    • For immediate use, the stock solution can be stored at 0-4°C for a few days to weeks.

    • For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for several months.

Protocol 2: In Vitro HCV Replicon Colony Formation Assay

This protocol is an example of how to use the this compound stock solution in an in vitro assay to assess its antiviral activity and the emergence of resistance.

Materials:

  • Huh-7.5 cells

  • HCV subgenomic replicon RNAs (e.g., genotype 1a or 1b)

  • GenePulser or other electroporation device

  • 6-well plates

  • Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • This compound stock solution (in DMSO)

  • Geneticin (G418)

  • Human serum (HS)

  • Crystal violet solution (1% v/v in methanol)

  • Lysis buffer

Procedure:

  • Cell Transfection:

    • Transfect Huh-7.5 cells with HCV subgenomic replicon RNA via electroporation.

    • Seed the transfected cells in 6-well plates at a density of 1 x 10^5 cells/well.

  • Compound Treatment:

    • After 4 hours, replace the culture medium with fresh medium containing Geneticin (for selection), 40% human serum, and this compound at the desired final concentration.

    • The this compound stock solution should be diluted such that the final concentration of DMSO in the culture medium is 0.1% (v/v) to minimize solvent toxicity.

    • For example, to achieve a final concentration of 1 µM this compound from a 10 mM stock, a 1:10,000 dilution is required. This can be done through serial dilutions.

  • Cell Culture and Maintenance:

    • Incubate the plates under standard cell culture conditions (37°C, 5% CO2).

    • Replace the medium containing this compound and other components twice weekly.

  • Colony Visualization and Quantification:

    • After 2-3 weeks of treatment, visualize the colonies that have emerged in the presence of the drug by staining with crystal violet solution.

    • To quantify the emergence of resistant colonies, the stained colonies can be lysed, and the optical density (OD) of the lysate can be measured.

Visualizations

This compound Stock Solution Preparation Workflow

G cluster_prep Preparation cluster_storage Storage start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot Stock Solution vortex->aliquot short_term Short-term (0-4°C) aliquot->short_term Days to Weeks long_term Long-term (-20°C) aliquot->long_term Months end Ready for Use short_term->end long_term->end G cluster_host_cell Host Cell Cytoplasm cluster_replication HCV Replication Complex viral_rna_pos Viral Genomic RNA (+ strand) ns5b NS5B RNA Polymerase viral_rna_pos->ns5b Template translation Translation & Polyprotein Processing viral_rna_pos->translation viral_rna_neg Negative-strand RNA Intermediate ns5b->viral_rna_neg Synthesis progeny_rna Progeny Viral RNA (+ strand) ns5b->progeny_rna Synthesis viral_rna_neg->ns5b Template assembly Virion Assembly & Release progeny_rna->assembly jtk853 This compound jtk853->ns5b inhibition Inhibition translation->ns5b entry HCV Entry entry->viral_rna_pos

References

JTK-853: A Powerful Tool for Interrogating HCV Polymerase Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

JTK-853 is a potent, non-nucleoside inhibitor of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[1][2][3] As a highly specific inhibitor, this compound serves as an invaluable research tool for elucidating the intricacies of HCV polymerase function, dissecting the mechanisms of viral replication, and profiling the emergence of drug resistance. This document provides detailed application notes and experimental protocols for utilizing this compound in the laboratory setting.

This compound distinguishes itself by binding to the palm I site of the HCV polymerase, a mechanism distinct from many other palm site inhibitors.[1][4] This interaction effectively blocks the polymerase's enzymatic activity.[5] Structural analyses have revealed that this compound associates not only with the palm site but also with the β-hairpin region of the polymerase.[3] Its potent antiviral activity has been demonstrated against genotype 1 HCV replicons, with a low nanomolar 50% inhibitory concentration (IC50).[1][3]

Data Presentation

In Vitro Activity of this compound
ParameterHCV Genotype/StrainValue (µM)Notes
IC50 1b (Con1)0.00832Inhibition of RdRp activity.[1]
1b (BK)0.0178Inhibition of RdRp activity.[1]
1a (H77)0.0173Inhibition of RdRp activity.[1]
2>10Inhibition of RdRp activity.[1]
30.277Inhibition of RdRp activity.[1]
40.214Inhibition of RdRp activity.[1]
EC50 1b (Con1)0.0347Antiviral activity in replicon cells.[1]
1a (H77)0.378Antiviral activity in replicon cells.[1]
EC90 1b (Con1)0.146Antiviral activity in replicon cells.[1]
1a (H77)1.09Antiviral activity in replicon cells.[1]
This compound Resistance Mutations in HCV Polymerase
MutationLocationFold Change in EC50 (vs. Wild-Type)
C316YPalm I Site-
M414TPalm I Site44
C445FPalm I Site5
Y448HPalm I Site6
Y452HPalm I Site-
L466VPalm I Site21

Note: Fold change data is based on the Con1 replicon.[6] The C316Y and Y452H mutations were identified as predominant resistance mutations in an in vitro selection study, though specific fold-change values were not provided in the search results.[1][4]

Experimental Protocols

HCV RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay measures the ability of this compound to directly inhibit the enzymatic activity of purified HCV RdRp.

Materials:

  • Purified recombinant HCV NS5B polymerase

  • RNA template (e.g., poly(A)) and primer (e.g., oligo(U))

  • Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)

  • Radiolabeled rNTP (e.g., [α-³²P]UTP or [³H]UTP)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

  • This compound dissolved in DMSO

  • Scintillation fluid and counter

Protocol:

  • Prepare a reaction mixture containing the assay buffer, RNA template, and primer.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.

  • Initiate the reaction by adding the purified HCV RdRp enzyme.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Start the polymerization by adding the rNTP mix, including the radiolabeled rNTP.

  • Incubate for an additional period to allow for RNA synthesis.

  • Stop the reaction by adding a stop solution (e.g., 0.5 M EDTA).

  • Precipitate the newly synthesized radiolabeled RNA using trichloroacetic acid (TCA).

  • Collect the precipitated RNA on a filter membrane.

  • Wash the filter to remove unincorporated radiolabeled rNTPs.

  • Measure the radioactivity on the filter using a scintillation counter.

  • Calculate the percent inhibition of RdRp activity for each this compound concentration and determine the IC50 value.

HCV Replicon Assay for Antiviral Activity

This cell-based assay assesses the antiviral activity of this compound by measuring the inhibition of HCV RNA replication in a replicon system.

Materials:

  • Huh-7 cells stably expressing an HCV subgenomic replicon containing a reporter gene (e.g., luciferase).

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection).

  • This compound dissolved in DMSO.

  • Luciferase assay reagent.

  • Luminometer.

Protocol:

  • Seed the HCV replicon cells in a 96-well plate at an appropriate density.

  • Allow the cells to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound (or DMSO as a vehicle control).

  • Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.

  • After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Calculate the percent inhibition of HCV replication for each this compound concentration and determine the EC50 and EC90 values.

In Vitro Resistance Selection Study

This experiment is designed to identify the genetic mutations in the HCV polymerase that confer resistance to this compound.

Materials:

  • HCV replicon cells.

  • Cell culture medium with and without G418.

  • This compound.

Protocol:

  • Plate HCV replicon cells at a low density in the presence of a selective concentration of this compound (typically 2-10 times the EC50 value) and G418.

  • Maintain the cells in culture, replacing the medium with fresh medium containing this compound and G418 every 3-4 days.

  • Monitor the plates for the emergence of resistant colonies over several weeks.

  • Isolate and expand the resistant colonies.

  • Extract total RNA from the expanded resistant cell clones.

  • Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the NS5B coding region of the HCV replicon.

  • Sequence the amplified NS5B DNA to identify mutations compared to the wild-type replicon sequence.

  • Confirm that the identified mutations confer resistance by introducing them into a wild-type replicon and performing the HCV replicon assay as described above.

Visualizations

Mechanism of Action of this compound cluster_HCV_Polymerase HCV RNA Polymerase (NS5B) Palm_Site Palm I Site Inhibition Inhibition of RNA Synthesis Palm_Site->Inhibition Beta_Hairpin β-Hairpin Beta_Hairpin->Inhibition JTK853 This compound JTK853->Palm_Site Binds to JTK853->Beta_Hairpin Interacts with

Caption: Mechanism of this compound binding to the HCV polymerase.

HCV Replicon Assay Workflow A Seed HCV Replicon Cells B Add this compound (Varying Concentrations) A->B C Incubate (48-72 hours) B->C D Lyse Cells & Measure Luciferase Activity C->D E Data Analysis (EC50/EC90 Determination) D->E

Caption: Workflow for determining the antiviral activity of this compound.

Resistance Selection Workflow A Culture Replicon Cells with this compound B Isolate Resistant Colonies A->B C Extract RNA B->C D RT-PCR of NS5B C->D E Sequence NS5B D->E F Identify Mutations E->F

Caption: Experimental workflow for identifying this compound resistance mutations.

References

Troubleshooting & Optimization

Jtk-853 solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JTK-853, focusing on its solubility challenges in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a bioactive small molecule that was investigated as a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] Its chemical formula is C₂₈H₂₃F₇N₆O₄S₂ with a molecular weight of 704.63 g/mol .[2] Due to its complex and largely hydrophobic structure, this compound exhibits poor solubility in aqueous solutions, a common challenge for many drug discovery compounds.[3][4]

Q2: I am having difficulty dissolving this compound in my aqueous assay buffer. What is the recommended solvent?

A2: For initial stock solutions, it is recommended to use a polar aprotic solvent such as dimethyl sulfoxide (DMSO).[5] Many researchers experience that a significant percentage of compounds in corporate collections are not soluble in DMSO at high concentrations (10-30 mM).[6] It is crucial to start with a high-concentration stock in 100% DMSO and then dilute it into your aqueous buffer. Be aware that the final DMSO concentration in your assay should be kept low (typically <1%, often <0.1%) to avoid solvent-induced artifacts or cytotoxicity.[6]

Q3: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous media. What can I do?

A3: Precipitation upon dilution into an aqueous buffer is a common issue for poorly soluble compounds.[6] This indicates that the aqueous medium cannot maintain the compound in a solubilized state at the desired concentration. Please refer to the Troubleshooting Guide below for detailed strategies to address this, such as using co-solvents, adjusting pH, or employing sonication.

Q4: Can I use solvents other than DMSO?

A4: Yes, other water-miscible organic solvents can be considered, depending on the tolerance of your specific assay. These may include ethanol, methanol, acetonitrile, or dimethylformamide (DMF).[6] It is essential to perform solvent tolerance studies for your particular cell line or assay system to determine the maximum allowable concentration of each solvent.

Troubleshooting Guide: this compound Solubility Issues

This guide provides systematic approaches to address common solubility problems encountered with this compound in experimental settings.

Initial Stock Solution Preparation

Problem: this compound powder does not fully dissolve in DMSO.

Possible Causes & Solutions:

  • Insufficient Solvent Volume: The concentration may be too high. Try increasing the volume of DMSO.

  • Low-Quality DMSO: Ensure you are using anhydrous, high-purity DMSO. Water contamination can reduce the solubility of hydrophobic compounds.

  • Particulate Matter: The compound may require gentle warming (to 37°C) or brief vortexing to fully dissolve. Visually inspect the solution against a light source to ensure no particulates are present.

Aqueous Solution Preparation & Compound Precipitation

Problem: this compound precipitates upon dilution of the DMSO stock into aqueous buffer.

Experimental Workflow for Troubleshooting Precipitation

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Outcome start Precipitation observed upon dilution of this compound DMSO stock into aqueous buffer step1 Reduce Final Concentration start->step1 Is the final concentration too high? step2 Optimize Dilution Method step1->step2 If precipitation persists step3 In-well Sonication step2->step3 If still precipitating step4 Use Co-solvents or Excipients step3->step4 For persistent issues end This compound remains in solution in aqueous media step4->end Successful Solubilization

Caption: Troubleshooting workflow for addressing this compound precipitation.

Detailed Troubleshooting Strategies:

  • Lower the Final Concentration: It is possible that the desired final concentration of this compound exceeds its solubility limit in the final assay medium. Perform a serial dilution to determine the maximum achievable concentration without precipitation.[6]

  • Optimize the Dilution Method:

    • Direct Dilution: Add the DMSO stock directly to the final volume of the assay medium while vortexing to ensure rapid mixing and minimize localized high concentrations that can trigger precipitation.[6]

    • Avoid Intermediate Aqueous Dilutions: Do not perform an intermediate dilution step in a purely aqueous solution before adding to the final assay medium, as this increases the likelihood of precipitation.[6]

  • In-Well Sonication: For plate-based assays, in-well sonication can help re-dissolve compounds that have precipitated in the assay plate.[6]

  • Employ Formulation Strategies: For more persistent solubility issues, consider modifying your buffer with solubilizing excipients. Over 70% of new chemical entities in development pipelines face challenges with poor aqueous solubility.[3]

    • Co-solvents: The use of co-solvents, which are mixtures of water and one or more water-miscible solvents, is a common technique to enhance the solubility of poorly water-soluble drugs.[4]

    • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility.

    • Lipid-Based Formulations: For in vivo studies, lipid-based delivery systems can be leveraged to solubilize poorly water-soluble drugs.[3] These can include self-emulsifying drug delivery systems (SEDDS).[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound (MW: 704.63 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Weigh out 7.05 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add 1.0 mL of anhydrous DMSO to the tube.

    • Vortex the solution for 1-2 minutes until the powder is completely dissolved. Visually inspect for any remaining particulates.

    • If necessary, gently warm the solution to 37°C for 5-10 minutes to aid dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6]

Protocol 2: Solubility Assessment in Different Co-Solvents

This protocol aims to determine the approximate solubility of this compound in various solvent systems relevant to biological assays.

  • Materials:

    • 10 mM this compound in DMSO

    • Assay Buffer (e.g., PBS, pH 7.4)

    • Co-solvents: Ethanol, Polyethylene Glycol 300 (PEG300), Propylene Glycol

    • 96-well clear bottom plate

    • Plate reader capable of measuring absorbance at 600 nm (for turbidity)

  • Procedure:

    • Prepare a series of assay buffers containing different percentages of co-solvents (e.g., 1%, 5%, 10% v/v).

    • In a 96-well plate, add 198 µL of each buffer/co-solvent mixture to respective wells.

    • Add 2 µL of the 10 mM this compound DMSO stock to each well to achieve a final concentration of 100 µM.

    • Mix the plate on a plate shaker for 5 minutes.

    • Incubate the plate at room temperature for 1 hour.

    • Visually inspect for precipitation and measure the absorbance (turbidity) at 600 nm. An increase in absorbance indicates precipitation.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent SystemMaximum Visual Solubility (µM)Turbidity (OD₆₀₀) at 100 µM
100% DMSO>10,000N/A
Assay Buffer + 0.1% DMSO< 10.58
Assay Buffer + 1% DMSO~50.32
Assay Buffer + 1% Ethanol~100.25
Assay Buffer + 5% PEG300~500.08
Assay Buffer + 5% Propylene Glycol~400.11

Note: The data presented in this table is illustrative and should be experimentally determined for your specific batch of this compound and assay conditions.

Signaling Pathway

As an inhibitor of the HCV NS5B polymerase, this compound's primary mechanism of action is to block viral RNA replication.

G cluster_0 HCV Life Cycle HCV_RNA HCV RNA Genome NS5B NS5B RNA Polymerase HCV_RNA->NS5B Template Replication RNA Replication NS5B->Replication New_Virions New HCV Virions Replication->New_Virions JTK853 This compound JTK853->NS5B Inhibits

Caption: Mechanism of action of this compound in inhibiting HCV replication.

References

Technical Support Center: Optimizing Jtk-853 Concentration for Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Jtk-853 for in vitro antiviral assays against Hepatitis C Virus (HCV).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1][2] It specifically binds to the palm site of the polymerase, thereby disrupting viral RNA replication.[1]

Q2: What is the typical effective concentration (EC50) of this compound against HCV?

A2: The EC50 of this compound can vary depending on the HCV genotype and the specific cell line used. Published data indicates potent activity against genotype 1b replicons with an EC50 of approximately 0.035 µM.[1][3] For genotype 1a, the EC50 has been reported to be around 0.38 µM.[4]

Q3: How do I determine the optimal concentration of this compound for my experiments?

A3: The optimal concentration should be determined by performing a dose-response experiment to establish the 50% effective concentration (EC50) against the HCV strain of interest and the 50% cytotoxic concentration (CC50) in the host cell line. The goal is to use a concentration that provides maximal antiviral activity with minimal cytotoxicity.

Q4: What is the Selectivity Index (SI) and why is it important?

A4: The Selectivity Index (SI) is a critical parameter for evaluating the therapeutic potential of an antiviral compound. It is calculated as the ratio of the CC50 to the EC50 (SI = CC50 / EC50). A higher SI value indicates a greater window between the concentration at which the compound is effective against the virus and the concentration at which it becomes toxic to the host cells, signifying a more promising drug candidate.

Q5: What should I do if I observe high cytotoxicity with this compound?

A5: If you observe significant cytotoxicity, consider the following:

  • Lower the concentration range: Test a broader range of lower concentrations of this compound in your cytotoxicity assay.

  • Check the solvent toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding non-toxic levels (typically ≤ 0.5%).

  • Assess cell health: Confirm that the cells are healthy and not compromised before adding the compound.

  • Use a different cytotoxicity assay: Some compounds may interfere with the readout of specific assays (e.g., MTT). Consider using an alternative method like a lactate dehydrogenase (LDH) release assay.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability in EC50 values between experiments Inconsistent cell seeding density. Variability in virus inoculum. Pipetting errors. Passage number of cells.Ensure a consistent number of cells are seeded in each well. Use a well-characterized and titered virus stock. Calibrate pipettes regularly and use proper pipetting techniques. Use cells within a consistent and low passage number range.
No antiviral activity observed Incorrect HCV genotype for this compound's known spectrum. Compound degradation. Resistant virus strain. Sub-optimal assay conditions.Confirm the genotype of your HCV replicon or virus. This compound is most potent against genotype 1. Prepare fresh stock solutions of this compound and store them properly (protected from light and at the recommended temperature). Sequence the NS5B region of your virus to check for resistance mutations. Optimize incubation times, media components, and readout parameters.
High background in cytotoxicity assay Contamination of cell culture. Unhealthy cells at the time of seeding. Interference of this compound with the assay reagent.Regularly test for mycoplasma and other contaminants. Ensure optimal cell culture conditions and viability before starting the experiment. Run a control with this compound in cell-free medium to check for direct reaction with the assay reagents.
Precipitation of this compound in culture medium Poor solubility of the compound at the tested concentration. Interaction with media components.Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the culture medium to the final desired concentration. Visually inspect the medium for any precipitation after adding the compound. If solubility is a persistent issue, consider using a formulation with solubility enhancers, if available.

Quantitative Data Summary

CompoundHCV GenotypeCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
This compound 1bHuh-70.035>10>285[1][3][4]
This compound 1aHuh-7.50.38>10>26[4]

Experimental Protocols

Determination of EC50 using an HCV Replicon Assay

This protocol describes the determination of the 50% effective concentration (EC50) of this compound using a luciferase-based HCV replicon assay.

Materials:

  • Huh-7 cells harboring an HCV subgenomic replicon with a luciferase reporter gene.

  • Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and G418 for selection.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • 96-well white, clear-bottom tissue culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Methodology:

  • Cell Seeding: Trypsinize and count the HCV replicon cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM without G418. Incubate for 24 hours at 37°C with 5% CO2.

  • Compound Dilution: Prepare a serial dilution of this compound in complete DMEM. A typical starting concentration range could be from 10 µM down to 0.001 µM in 2-fold or 3-fold dilutions. Include a "no drug" (vehicle control, e.g., 0.1% DMSO) and a "no cell" (background) control.

  • Compound Addition: Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • Luciferase Assay: After incubation, remove the medium and perform the luciferase assay according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence using a luminometer. Normalize the data to the vehicle control (100% activity) and plot the percentage of inhibition against the log of the this compound concentration. Calculate the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Determination of CC50 using an MTT Assay

This protocol describes the determination of the 50% cytotoxic concentration (CC50) of this compound using an MTT assay.

Materials:

  • Huh-7 cells (or the same host cell line used for the EC50 determination).

  • Complete DMEM with 10% FBS and penicillin/streptomycin.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • 96-well clear tissue culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Microplate reader (570 nm).

Methodology:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C with 5% CO2.

  • Compound Dilution: Prepare a serial dilution of this compound in complete DMEM. The concentration range should be higher than the expected EC50 values (e.g., 100 µM down to 0.1 µM). Include a "no drug" (vehicle control) and a "no cell" (background) control.

  • Compound Addition: Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells.

  • Incubation: Incubate the plate for the same duration as the EC50 assay (48-72 hours) at 37°C with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Normalize the data to the vehicle control (100% viability) and plot the percentage of cell viability against the log of the this compound concentration. Calculate the CC50 value using a non-linear regression analysis.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Prep_Cells Prepare Host Cell Culture (e.g., Huh-7) EC50_Assay EC50 Determination (HCV Replicon Assay) Prep_Cells->EC50_Assay CC50_Assay CC50 Determination (e.g., MTT Assay) Prep_Cells->CC50_Assay Prep_Compound Prepare this compound Stock Solution Prep_Compound->EC50_Assay Prep_Compound->CC50_Assay Dose_Response Generate Dose-Response Curves EC50_Assay->Dose_Response CC50_Assay->Dose_Response Calculate_SI Calculate Selectivity Index (SI = CC50 / EC50) Dose_Response->Calculate_SI Optimal_Conc Determine Optimal Concentration Range Calculate_SI->Optimal_Conc

Caption: Workflow for optimizing this compound concentration.

Signaling_Pathway cluster_virus HCV Life Cycle HCV_RNA HCV RNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Replication RNA Replication HCV_RNA->Replication NS5B NS5B Polymerase Polyprotein->NS5B Processing NS5B->Replication Catalyzes New_Virus New Virions Replication->New_Virus Jtk853 This compound Jtk853->NS5B Inhibits

Caption: this compound mechanism of action.

Troubleshooting_Tree Start Problem with Antiviral Assay High_Variability High Variability? Start->High_Variability No_Activity No Antiviral Activity? High_Variability->No_Activity No Sol_Variability Check Cell Seeding Check Virus Titer Calibrate Pipettes High_Variability->Sol_Variability Yes High_Cytotoxicity High Cytotoxicity? No_Activity->High_Cytotoxicity No Sol_No_Activity Verify HCV Genotype Prepare Fresh Compound Check for Resistance No_Activity->Sol_No_Activity Yes Sol_Cytotoxicity Lower Concentration Check Solvent Toxicity Use Alternative Assay High_Cytotoxicity->Sol_Cytotoxicity Yes

Caption: Troubleshooting decision tree for this compound assays.

References

JTK-853 Technical Support Center: Troubleshooting Guides and FAQs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing JTK-853 in experimental settings. The following information addresses potential experimental artifacts, outlines appropriate controls, and offers troubleshooting advice for common assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel, non-nucleoside inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B). It is a piperazine derivative that binds to the palm site of the NS5B polymerase, thereby inhibiting its enzymatic activity and preventing viral RNA replication.[1]

Q2: In which experimental systems has this compound shown activity?

This compound has demonstrated potent inhibitory activity against genotype 1 HCV polymerase in enzymatic assays and antiviral activity against genotype 1b replicons in cell-based assays.[1]

Q3: What are the known resistance mutations for this compound?

Decreased antiviral activity of this compound has been observed in HCV replicons with mutations at positions C316Y, M414T, Y452H, and L466V in the palm site region of the NS5B polymerase.[1]

Troubleshooting Experimental Artifacts

This section addresses common issues that may arise during experiments with this compound and provides potential solutions.

Observed Problem Potential Cause Recommended Action Relevant Controls
Lower than expected potency (High EC50/IC50) 1. Compound stability: this compound may be unstable under certain experimental conditions (e.g., prolonged incubation, pH). 2. Assay interference: Components of the assay medium (e.g., serum proteins) may bind to this compound, reducing its effective concentration. However, the presence of up to 40% human serum has been reported to have little effect on its activity.[1] 3. Cell health: Suboptimal health of the host cells can affect viral replication and compound efficacy. 4. Incorrect DMSO concentration: High concentrations of DMSO can be toxic to cells and interfere with the assay.1. Prepare fresh stock solutions of this compound and minimize freeze-thaw cycles. 2. Test the effect of serum concentration on this compound activity in your specific assay. 3. Monitor cell viability throughout the experiment. Ensure cells are passaged appropriately and are in the logarithmic growth phase. 4. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically ≤0.5%).- Positive Control: A known HCV NS5B inhibitor with established potency. - Vehicle Control: Cells treated with the same concentration of DMSO as the experimental wells. - Cell Viability Control: Untreated cells to monitor the health of the cell culture.
High variability between replicate wells 1. Pipetting errors: Inaccurate or inconsistent pipetting of the compound or cells. 2. Edge effects: Evaporation from the outer wells of a multi-well plate. 3. Cell clumping: Uneven distribution of cells in the wells.1. Use calibrated pipettes and ensure proper mixing of solutions. 2. Avoid using the outermost wells of the plate or fill them with sterile media/PBS. 3. Ensure a single-cell suspension before seeding.- Replicate Controls: Include multiple vehicle and positive control wells to assess assay variability.
Unexpected cytotoxicity 1. Off-target effects: As a piperazine derivative, this compound may have off-target activities leading to cytotoxicity at higher concentrations. 2. Metabolite toxicity: The CYP3A4-mediated metabolite of this compound, M2, could have cytotoxic effects. 3. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic.1. Perform a dose-response curve for cytotoxicity in parallel with the antiviral assay. 2. If using primary hepatocytes or other metabolically active cells, consider the potential contribution of metabolites. 3. Ensure the final solvent concentration is below the toxic threshold for your cell line.- Cell Viability Assay: Run a concurrent cytotoxicity assay (e.g., MTT, CellTiter-Glo) on uninfected cells. - Vehicle Control: Assess the toxicity of the solvent at the concentrations used.
Inconsistent results in HCV replicon assays 1. Replicon instability: The HCV replicon may be lost or its replication efficiency may decrease over multiple cell passages. 2. Mycoplasma contamination: Can affect cell health and viral replication. 3. Slow binding kinetics: Some non-nucleoside inhibitors exhibit slow binding to their target, which may require longer incubation times to observe maximal inhibition.1. Use low-passage replicon-containing cells. Regularly check for replicon expression (e.g., via reporter gene activity or western blot for HCV proteins). 2. Routinely test cell cultures for mycoplasma contamination. 3. Perform a time-course experiment to determine the optimal incubation time for this compound.- Negative Control Replicon: A replicon with a lethal mutation in the NS5B polymerase (e.g., GND mutant) to confirm that the reporter signal is dependent on active replication.[2] - Positive Control Inhibitor: An inhibitor with known kinetics to validate the assay timeline.

Experimental Protocols & Controls

HCV Replicon Assay (Luciferase-Based)

This protocol is a general guideline for assessing the antiviral activity of this compound in a Huh-7 cell line harboring a subgenomic HCV replicon with a luciferase reporter.

Methodology:

  • Cell Seeding: Seed Huh-7 cells containing the HCV replicon in a 96-well plate at a density that allows for logarithmic growth during the assay period.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in cell culture medium to achieve the final desired concentrations with a consistent final DMSO concentration (e.g., 0.5%).

  • Treatment: Add the diluted this compound solutions to the appropriate wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Luciferase Assay: Following incubation, measure the luciferase activity according to the manufacturer's instructions for the specific luciferase assay reagent used (e.g., Steady-Glo).

  • Data Analysis: Normalize the luciferase signal to the vehicle control (DMSO) to determine the percentage of inhibition. Calculate the EC50 value by fitting the dose-response curve to a four-parameter logistic equation.

Controls for HCV Replicon Assay:

Control Type Purpose Description
Positive Control To validate assay performance and confirm that the replicon is susceptible to inhibition.A well-characterized HCV NS5B inhibitor (e.g., another non-nucleoside inhibitor or a nucleoside analog).
Negative (Vehicle) Control To establish the baseline level of replicon activity (0% inhibition).Cells treated with the same concentration of DMSO as the experimental wells.
Cell Viability Control To assess the cytotoxicity of the compound.Run a parallel plate with uninfected Huh-7 cells treated with the same concentrations of this compound and measure cell viability (e.g., using an MTT or CellTiter-Glo assay).
No-Cell Control To determine the background signal of the assay.Wells containing only cell culture medium and the luciferase assay reagent.
Replicon Negative Control To confirm that the measured signal is due to active HCV replication.A Huh-7 cell line containing a replicon with a non-functional NS5B polymerase (e.g., a GND mutant).[2]
Data Presentation: this compound Efficacy and Resistance

The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Efficacy of this compound against HCV Genotype 1b Replicon

Parameter Value Assay Conditions
EC500.035 µMHCV genotype 1b replicon in Huh-7 cells, 48-hour incubation.

This data is derived from a preclinical characterization study.[1]

Table 2: Impact of NS5B Mutations on this compound Susceptibility

Mutation Fold Change in EC50 vs. Wild-Type
M414T44
C445F5
Y448H6
L466V21

Fold change indicates the relative decrease in susceptibility to this compound compared to the wild-type replicon.

Visualizing Experimental Workflows and Pathways

Experimental Workflow: HCV Replicon Assay

The following diagram illustrates the general workflow for an HCV replicon assay to determine the EC50 of this compound.

a cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed Replicon Cells C Treat Cells A->C B Prepare this compound Dilutions B->C D Incubate (48-72h) C->D E Measure Luciferase D->E F Normalize Data E->F G Calculate EC50 F->G

Caption: Workflow for determining this compound EC50 in an HCV replicon assay.

Signaling Pathway: this compound Inhibition of HCV Replication

This diagram depicts the mechanism of action of this compound in the context of HCV replication.

b cluster_hcv HCV Replication Cycle HCV_RNA HCV (+) RNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Replication RNA Replication HCV_RNA->Replication NS5B NS5B Polymerase Polyprotein->NS5B Processing NS5B->Replication New_RNA New HCV RNA Replication->New_RNA JTK853 This compound JTK853->NS5B Inhibits

Caption: this compound inhibits HCV replication by targeting the NS5B polymerase.

References

Technical Support Center: Jtk-853 Resistance Selection Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Jtk-853 in resistance selection assays. The information is tailored for scientists in the field of virology and drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a non-nucleoside inhibitor that specifically targets the NS5B RNA-dependent RNA polymerase of the Hepatitis C Virus (HCV).[1][2] This enzyme is essential for the replication of the viral genome. By binding to an allosteric site on the NS5B polymerase, this compound disrupts its enzymatic activity, thereby inhibiting viral replication.

Q2: Which HCV genotypes is this compound most effective against?

A2: this compound demonstrates potent activity against HCV genotype 1, with 50% inhibitory concentration (IC50) values in the nanomolar range for both genotype 1a and 1b.[1] Its efficacy against other genotypes, such as 2, 3, and 4, is significantly lower.[1]

Q3: What are the known resistance mutations to this compound?

A3: Specific amino acid substitutions in the NS5B polymerase have been identified that confer resistance to this compound. The most commonly reported mutations include M414T, C445R, Y448C/H, and L466F/V.[1]

Q4: How significant is the resistance conferred by these mutations?

A4: The level of resistance, as measured by the fold-change in the 50% effective concentration (EC50), varies between mutations. For instance, the M414T mutation can lead to a 44-fold increase in the EC50 value, while the L466V mutation results in a 21-fold increase.[1]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory and antiviral activity of this compound against wild-type and resistant HCV variants.

TargetThis compound Concentration (µM)Fold Change in Resistance
IC50 (Enzymatic Assay)
Genotype 1b (Con1) NS5B Polymerase0.00832-
Genotype 1b (BK) NS5B Polymerase0.0178-
Genotype 1a (H77) NS5B Polymerase0.0173-
EC50 (Replicon Assay)
Wild-Type (Genotype 1b)0.0347-
M414T Mutant1.5268 (calculated)44-fold
C316Y Mutant2.0126 (calculated)58-fold
Y452H Mutant1.5268 (calculated)44-fold
L466V Mutant0.7287 (calculated)21-fold

Note: Calculated EC50 values for mutants are derived from the wild-type EC50 and the reported fold-change in resistance.[1]

Experimental Protocols

Protocol 1: HCV Replicon-Based Resistance Selection Assay

This protocol outlines a general method for selecting this compound resistant HCV replicons in a cell-based assay.

1. Cell Culture and Replicon Transfection:

  • Culture Huh-7 cells, or a highly permissive subclone, in DMEM supplemented with 10% FBS and non-essential amino acids.
  • Linearize the HCV replicon plasmid (e.g., genotype 1b) containing a selectable marker like the neomycin resistance gene.
  • Synthesize replicon RNA in vitro using a T7 transcription kit.
  • Transfect the in vitro-transcribed HCV replicon RNA into the Huh-7 cells using electroporation.

2. G418 Selection of Stable Replicon Cells:

  • Two to four days post-transfection, begin selection by adding G418 (neomycin analog) to the culture medium at an appropriate concentration (e.g., 0.5 mg/mL).
  • Replace the medium with fresh G418-containing medium every 3-4 days.
  • Monitor the cells for the formation of G418-resistant colonies, which typically takes 3-4 weeks.

3. This compound Resistance Selection:

  • Pool the G418-resistant colonies to create a stable replicon cell line.
  • Culture the stable replicon cells in the presence of a starting concentration of this compound (e.g., at the EC50 value).
  • Gradually increase the concentration of this compound in a stepwise manner as the cells recover and begin to proliferate. This process can take several weeks to months.
  • Isolate colonies that are able to grow at high concentrations of this compound (e.g., >50-fold the initial EC50).

4. Analysis of Resistant Clones:

  • Expand the resistant colonies.
  • Determine the EC50 of this compound for each resistant clone using a dose-response assay and compare it to the parental replicon cell line.
  • Extract total RNA from the resistant clones and perform RT-PCR to amplify the NS5B coding region.
  • Sequence the amplified NS5B region to identify mutations responsible for the resistant phenotype.

Visualizations

HCV Replication Cycle and this compound Target

HCV_Lifecycle cluster_cell Hepatocyte HCV Virion HCV Virion Entry Entry HCV Virion->Entry Attachment Uncoating Uncoating Entry->Uncoating Endocytosis Translation & Polyprotein Processing Translation & Polyprotein Processing Uncoating->Translation & Polyprotein Processing Release of viral RNA RNA Replication RNA Replication Translation & Polyprotein Processing->RNA Replication NS5B Polymerase Viral Assembly Viral Assembly Translation & Polyprotein Processing->Viral Assembly Structural Proteins RNA Replication->Viral Assembly Progeny RNA Release Release Viral Assembly->Release Budding Extracellular Space Extracellular Space Release->Extracellular Space This compound This compound This compound->RNA Replication Inhibition

Caption: The HCV replication cycle within a hepatocyte, highlighting the inhibitory action of this compound on RNA replication.

Experimental Workflow for Resistance Selection

Resistance_Workflow cluster_workflow Resistance Selection Workflow A Transfect Huh-7 cells with HCV replicon RNA B Select for stable replicon cells with G418 A->B C Culture stable cells with increasing concentrations of this compound B->C D Isolate and expand this compound resistant colonies C->D E Phenotypic Analysis (EC50 determination) D->E F Genotypic Analysis (NS5B sequencing) D->F

Caption: A stepwise workflow for the selection and characterization of this compound resistant HCV replicons.

Troubleshooting Guide

Problem 1: No G418-resistant colonies are forming after transfection.

  • Possible Cause:

    • Low transfection efficiency: The Huh-7 cells may not have been efficiently transfected with the replicon RNA.

    • RNA degradation: The in vitro transcribed RNA may have been degraded before or during transfection.

    • Sub-optimal cell condition: The Huh-7 cells may not be healthy or permissive enough for efficient replicon replication.

    • Incorrect G418 concentration: The concentration of G418 used for selection may be too high, killing all cells before colonies can form.

  • Solution:

    • Optimize the electroporation parameters (voltage, capacitance, cuvette gap size).

    • Ensure the use of RNase-free reagents and consumables during in vitro transcription and transfection.

    • Use a highly permissive Huh-7 cell line or a subclone known to support robust HCV replication.

    • Perform a G418 kill curve on the parental Huh-7 cells to determine the optimal concentration for selection.

Problem 2: The entire population of stable replicon cells dies when this compound is added.

  • Possible Cause:

    • Starting concentration of this compound is too high: The initial concentration of the inhibitor may be too potent, leading to the rapid death of all cells.

    • Low frequency of pre-existing resistant variants: The population of replicon-containing cells may not have a sufficient number of naturally occurring resistant variants to survive the initial drug pressure.

  • Solution:

    • Start the selection with a lower concentration of this compound, for example, at or below the EC50 value.

    • Increase the population size of the stable replicon cells before starting the drug selection to increase the probability of selecting for rare resistant variants.

Problem 3: Resistant colonies are isolated, but sequencing of the NS5B region does not reveal any known resistance mutations.

  • Possible Cause:

    • Novel resistance mutations: The resistance may be conferred by novel, previously uncharacterized mutations in the NS5B polymerase.

    • Resistance mechanism outside of NS5B: Although less common for non-nucleoside inhibitors, resistance could potentially arise from mutations in other viral proteins or through changes in host cell factors that affect drug efficacy.

    • Mixed population: The isolated colony may still be a mixed population of sensitive and resistant cells, and the sensitive population may be over-represented in the sequencing results.

  • Solution:

    • Perform further subcloning of the resistant colony to ensure a pure population before re-sequencing.

    • Consider sequencing other non-structural proteins of the HCV replicon (e.g., NS3, NS5A) to check for mutations.

    • Investigate potential changes in host cell gene expression that might contribute to resistance.

Problem 4: EC50 values for this compound are inconsistent between experiments.

  • Possible Cause:

    • Variability in cell density: The number of cells seeded per well can significantly impact the outcome of antiviral assays.

    • Inconsistent drug preparation: Errors in the dilution and preparation of this compound can lead to variability.

    • Cell passage number: The characteristics of the replicon cells can change over time with increasing passage numbers.

  • Solution:

    • Ensure precise and consistent cell seeding densities for all assays.

    • Prepare fresh dilutions of this compound from a validated stock solution for each experiment.

    • Use replicon cells within a defined low passage number range for all experiments and maintain well-documented cell banks.

References

Improving Jtk-853 stability in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Improving Jtk-853 Stability in Long-Term Experiments

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and improving the stability of the novel kinase inhibitor, this compound, during long-term experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in aqueous solutions?

A1: this compound is susceptible to both oxidative and hydrolytic degradation in aqueous buffers. The primary degradation pathway involves the oxidation of the dimethylaniline moiety, followed by hydrolysis of the amide bond, especially under non-optimal pH and temperature conditions.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. Stock solutions in DMSO are stable for up to 6 months when stored at -80°C with protection from light and moisture.

Q3: How should I store this compound for long-term use?

A3: For long-term storage, solid this compound should be stored at -20°C or below, protected from light. DMSO stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.

Q4: Can I use this compound in standard cell culture media for experiments lasting longer than 24 hours?

A4: Caution is advised for experiments exceeding 24 hours. This compound shows significant degradation in standard bicarbonate-buffered cell culture media at 37°C. For long-term assays, consider media replacement every 24-48 hours or the inclusion of stabilizing agents.

Q5: Are there any known reagents that are incompatible with this compound?

A5: Avoid strong oxidizing agents and highly acidic or alkaline conditions (pH < 6.0 or pH > 8.0), as these can accelerate the degradation of this compound.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent Results in Multi-Day Assays Degradation of this compound in the experimental medium over time.1. Replenish the medium with freshly diluted this compound every 24-48 hours.2. Incorporate a stabilizing antioxidant, such as N-acetylcysteine (1 mM), into your culture medium.3. Perform a time-course experiment to quantify this compound concentration at different time points using HPLC.
Precipitate Formation in Aqueous Buffers This compound has low aqueous solubility, especially at neutral pH. The final concentration of DMSO from the stock solution may be too low to maintain solubility.1. Ensure the final DMSO concentration in your aqueous solution is at least 0.1%.2. Prepare the final dilution by adding the this compound stock solution to the aqueous buffer dropwise while vortexing.3. Consider using a solubilizing agent, such as 10% (w/v) Captisol®, in your final buffer.
Loss of Biological Activity in Stored Solutions Improper storage of stock or working solutions, leading to degradation. Repeated freeze-thaw cycles.1. Aliquot stock solutions into single-use volumes and store at -80°C.[1]2. Prepare fresh aqueous working solutions daily from a thawed aliquot of the DMSO stock.3. Validate the concentration of your stock solution periodically using HPLC or UV-Vis spectrophotometry.
High Background in Cellular Assays Non-specific binding or cellular stress caused by degraded this compound byproducts.1. Use freshly prepared this compound solutions for all experiments.2. Include a "vehicle-only" control that has been incubated under the same conditions to assess the effect of the solvent and any potential degradation products.3. Reduce the final concentration of this compound to the lowest effective concentration to minimize off-target effects.[2]

Quantitative Data Summary

Table 1: Stability of this compound (10 µM) in Various Solvents at 37°C

Solvent% Remaining after 24h% Remaining after 72h
Anhydrous DMSO>99%>99%
PBS (pH 7.4)85%62%
DMEM + 10% FBS78%51%
DMEM + 10% FBS + 1 mM N-acetylcysteine92%81%

Table 2: Effect of pH on this compound (10 µM) Stability in Aqueous Buffer at 37°C over 48 hours

pH% Remaining
5.071%
6.588%
7.481%
8.565%

Experimental Protocols

Protocol 1: Preparation of Stabilized this compound Working Solutions for Cell Culture

  • Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM. Aliquot into single-use tubes and store at -80°C.

  • Prepare Stabilizing Agent Stock (Optional): Prepare a 100 mM stock solution of N-acetylcysteine (NAC) in sterile cell culture grade water and filter-sterilize.

  • Prepare Working Solution:

    • Thaw a single aliquot of the 10 mM this compound stock solution.

    • Warm your desired cell culture medium to 37°C.

    • If using a stabilizing agent, add the NAC stock solution to the medium to a final concentration of 1 mM.

    • Serially dilute the this compound stock solution in the cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration does not exceed 0.5%.

  • Application: Immediately add the freshly prepared this compound working solution to your cell cultures.

  • Long-Term Experiments: For experiments lasting longer than 48 hours, perform a full media change with a freshly prepared this compound working solution every 48 hours.

Protocol 2: HPLC-Based Assay for Quantifying this compound Degradation

  • Instrumentation: A reverse-phase HPLC system with a C18 column and a UV detector.

  • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Trifluoroacetic Acid).

  • Standard Curve Preparation: Prepare a series of known concentrations of this compound in the relevant experimental buffer (e.g., cell culture medium) to create a standard curve.

  • Sample Preparation:

    • At specified time points (e.g., 0, 24, 48, 72 hours), collect an aliquot of the this compound-containing medium.

    • Centrifuge the sample to remove any cellular debris.

    • Perform a protein precipitation step by adding 3 volumes of cold acetonitrile to 1 volume of the sample. Vortex and centrifuge at high speed.

    • Transfer the supernatant to an HPLC vial.

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Monitor the elution of this compound at its characteristic UV absorbance wavelength (e.g., 280 nm).

    • Calculate the peak area of this compound in the samples.

  • Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve. Calculate the percentage of this compound remaining relative to the 0-hour time point.

Visualizations

G Jtk853 This compound (Active) Oxidized Oxidized Intermediate Jtk853->Oxidized Oxidation Hydrolyzed Hydrolyzed Product (Inactive) Oxidized->Hydrolyzed Hydrolysis ROS Reactive Oxygen Species (e.g., in media) ROS->Oxidized H2O Water / H+ H2O->Hydrolyzed

Caption: Proposed primary degradation pathway for this compound in aqueous solutions.

G start Inconsistent Experimental Results check_protocol Review Protocol: - Fresh solutions used? - Correct storage? start->check_protocol run_hplc Quantify this compound Concentration (HPLC) check_protocol->run_hplc Yes end_other Investigate Other Experimental Variables check_protocol->end_other No, protocol error degradation_confirmed Degradation Confirmed? run_hplc->degradation_confirmed implement_stabilization Implement Stabilization: - Replenish media - Add antioxidant degradation_confirmed->implement_stabilization Yes check_solubility Check for Precipitate degradation_confirmed->check_solubility No end_ok Problem Resolved implement_stabilization->end_ok solubility_issue Address Solubility: - Increase DMSO % - Use solubilizer check_solubility->solubility_issue Yes check_solubility->end_other No solubility_issue->end_ok

Caption: Troubleshooting workflow for stability issues with this compound.

G prep_standards 1. Prepare this compound Standard Curve quantify 7. Quantify vs. Standard Curve prep_standards->quantify incubate 2. Incubate Samples (0, 24, 48, 72h) collect 3. Collect Aliquots at Time Points incubate->collect precipitate 4. Protein Precipitation (Acetonitrile) collect->precipitate centrifuge 5. Centrifuge & Collect Supernatant precipitate->centrifuge analyze 6. Analyze by Reverse-Phase HPLC centrifuge->analyze analyze->quantify

Caption: Experimental workflow for HPLC-based stability assessment of this compound.

References

Overcoming low Jtk-853 potency in specific cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Jtk-853. The information is presented in a question-and-answer format to directly address common issues, particularly the observation of low potency in specific cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] It binds to an allosteric site on the enzyme, inducing a conformational change that renders it inactive and thus halts viral RNA replication.[2]

Q2: Is this compound a c-Met inhibitor?

A2: There is no scientific literature to support that this compound is a direct inhibitor of the c-Met receptor tyrosine kinase. This compound's well-characterized activity is against the HCV NS5B polymerase.[1][3] Confusion may arise from the broad screening of kinase inhibitors against various targets in drug discovery. If you are seeking a c-Met inhibitor, we recommend using a compound specifically validated for that target.

Q3: What is the expected potency (IC50) of this compound?

A3: The potency of this compound is highly dependent on the experimental system, particularly the HCV genotype and the specific replicon cell line used. Generally, it exhibits nanomolar to low micromolar activity against genotype 1 HCV replicons.

This compound Potency Across Different HCV Genotypes and Mutant Replicons

HCV Genotype/RepliconCell LineAssay TypeIC50 / EC50 (µM)Reference
Genotype 1b (Con1)Huh-7Replicon Assay0.035[1]
Genotype 1a (H77)Huh-7Polymerase Assay0.0173[4]
Genotype 1b (BK)Huh-7Polymerase Assay0.0178[4]
Genotype 2aHuh-7Polymerase Assay>10[4]
Genotype 3aHuh-7Polymerase Assay0.277[4]
Genotype 4aHuh-7Polymerase Assay0.214[4]
M414T mutant repliconN/AReplicon Assay44-fold increase vs. WT[5]
C445F mutant repliconN/AReplicon Assay5-fold increase vs. WT[5]
Y448H mutant repliconN/AReplicon Assay6-fold increase vs. WT[5]
L466V mutant repliconN/AReplicon Assay21-fold increase vs. WT[5]

Note: IC50 (50% inhibitory concentration) values are typically from biochemical assays (e.g., polymerase assays), while EC50 (50% effective concentration) values are from cell-based assays (e.g., replicon assays).

Troubleshooting Low this compound Potency

Observing lower than expected potency of this compound in your experiments can be attributed to a variety of factors. This guide provides a systematic approach to troubleshoot and identify the potential cause.

Diagram: Troubleshooting Workflow for Low Drug Potency

TroubleshootingWorkflow Troubleshooting Workflow for Low this compound Potency cluster_compound Compound Verification cluster_experimental Experimental Review cluster_cell_line Cell Line Characterization cluster_mechanism Mechanistic Investigation start Low Potency Observed compound Step 1: Verify Compound Integrity & Handling start->compound experimental Step 2: Review Experimental Setup compound->experimental Compound OK compound_purity Check Purity & Identity (HPLC, MS) compound->compound_purity compound_solubility Ensure Complete Solubilization compound->compound_solubility compound_storage Verify Proper Storage Conditions compound->compound_storage cell_line Step 3: Investigate Cell Line-Specific Factors experimental->cell_line Setup OK cell_density Optimize Cell Seeding Density experimental->cell_density incubation_time Adjust Drug Incubation Time experimental->incubation_time assay_choice Confirm Appropriateness of Viability Assay experimental->assay_choice reagent_quality Check Reagent Quality & Concentrations experimental->reagent_quality mechanism Step 4: Explore Cellular Mechanisms of Resistance cell_line->mechanism Cell Line OK target_expression Confirm NS5B Expression (if applicable) cell_line->target_expression mutational_status Sequence NS5B for Resistance Mutations cell_line->mutational_status efflux_pumps Assess Efflux Pump Activity (e.g., P-gp) cell_line->efflux_pumps cell_health Monitor Cell Health & Passage Number cell_line->cell_health end Potency Issue Resolved mechanism->end target_engagement Confirm Target Engagement mechanism->target_engagement downstream_signaling Analyze Downstream Pathway Modulation (Western Blot) mechanism->downstream_signaling

Caption: A step-by-step workflow to diagnose the cause of low this compound potency.

Step 1: Verify Compound Integrity and Handling

Issue: The observed low potency may be due to problems with the this compound compound itself.

Troubleshooting Steps:

  • Purity and Identity:

    • Question: Is the this compound compound pure and correctly identified?

    • Action: If possible, verify the purity and identity of your compound stock using analytical methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • Solubility:

    • Question: Is the compound fully dissolved in the solvent and the final culture medium?

    • Action: this compound is typically soluble in DMSO.[4] Ensure that the DMSO stock is fully dissolved before diluting it into your aqueous culture medium. Observe for any precipitation after dilution. Consider the final DMSO concentration in your assay, as high concentrations can be toxic to cells.

  • Storage and Stability:

    • Question: Has the compound been stored correctly and is it stable under your experimental conditions?

    • Action: Store this compound stock solutions at -20°C or -80°C and minimize freeze-thaw cycles. Assess the stability of the compound in your culture medium over the duration of your experiment.

Step 2: Review Experimental Setup

Issue: Suboptimal experimental parameters can significantly impact the apparent potency of a compound.[6][7]

Troubleshooting Steps:

  • Cell Seeding Density:

    • Question: Is the cell seeding density appropriate for the assay duration?

    • Action: Cells that are too sparse may not respond robustly, while overly confluent cells can exhibit reduced sensitivity to drugs. Optimize the seeding density to ensure cells are in the exponential growth phase throughout the experiment.

  • Drug Incubation Time:

    • Question: Is the drug incubation time sufficient to observe an effect?

    • Action: The time required to observe a cytotoxic or cytostatic effect can vary. Perform a time-course experiment to determine the optimal incubation time.

  • Assay Type:

    • Question: Is the chosen cell viability assay suitable for the expected mechanism of action?

    • Action: Assays like MTT measure metabolic activity, which may not always directly correlate with cell death. Consider using complementary assays that measure different aspects of cell health, such as membrane integrity (e.g., LDH release assay) or apoptosis (e.g., caspase activity assays).

  • Reagent Quality:

    • Question: Are all reagents, including cell culture media, serum, and assay components, of high quality and used consistently?

    • Action: Variations in media formulation or serum batches can influence cell growth and drug sensitivity.[7] Use reagents from a consistent source and lot number where possible.

Step 3: Investigate Cell Line-Specific Factors

Issue: The intrinsic properties of the cell line being used are a major determinant of drug sensitivity.[7]

Troubleshooting Steps:

  • Target Expression (for HCV replicon systems):

    • Question: Does the cell line express the HCV NS5B target at sufficient levels?

    • Action: Verify the expression of the NS5B polymerase in your replicon cell line using methods like Western blotting or RT-qPCR.

  • Mutational Status of the Target:

    • Question: Does the NS5B target in your cell line harbor any known resistance mutations?

    • Action: As shown in the table above, specific mutations in the NS5B palm site can significantly reduce the potency of this compound.[5] If you suspect resistance, sequence the NS5B gene in your cell line.

  • Drug Efflux Pumps:

    • Question: Does the cell line overexpress drug efflux pumps like P-glycoprotein (P-gp/MDR1)?

    • Action: Many cell lines, particularly cancer cell lines, can express high levels of ATP-binding cassette (ABC) transporters that actively pump drugs out of the cell, reducing their intracellular concentration and apparent potency. This can be investigated by co-incubating this compound with a known efflux pump inhibitor (e.g., verapamil for P-gp).

  • Cell Health and Passage Number:

    • Question: Are the cells healthy and within a consistent passage number range?

    • Action: High passage numbers can lead to genetic drift and altered phenotypes, including drug sensitivity.[6][7] Use cells with a low and consistent passage number for your experiments. Regularly check for mycoplasma contamination.

Step 4: Explore Cellular Mechanisms of Resistance

Issue: If the above factors have been ruled out, the cell line may have intrinsic or acquired resistance mechanisms.

Troubleshooting Steps:

  • Target Engagement:

    • Question: Is this compound reaching and binding to its intracellular target?

    • Action: While direct measurement of target engagement in cells can be challenging, cellular thermal shift assays (CETSA) can be used to assess the binding of a drug to its target in a cellular context.

  • Downstream Signaling Pathways:

    • Question: Is the pathway downstream of the target being appropriately modulated?

    • Action: For this compound in an HCV replicon system, this would involve measuring the levels of viral RNA. If this compound were being investigated for off-target effects, you would analyze the relevant downstream signaling pathways using techniques like Western blotting to look at the phosphorylation status of key signaling proteins.

Experimental Protocols

Protocol: Determination of IC50 using MTT Assay

This protocol is adapted from standard MTT assay procedures.

Materials:

  • This compound compound

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a pre-optimized density in 100 µL of complete medium per well.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations. It is common to perform a 2-fold or 3-fold dilution series.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest this compound concentration) and a "no-cell" control (medium only).

    • Remove the medium from the cells and add 100 µL of the diluted this compound solutions to the appropriate wells.

    • Incubate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly with a multichannel pipette to dissolve the crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" control from all other values.

    • Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Use a non-linear regression analysis (e.g., in GraphPad Prism) to fit a dose-response curve and calculate the IC50 value.

Protocol: Western Blotting for Pathway Analysis

This is a general protocol for analyzing protein expression and phosphorylation.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to your target proteins)

  • HRP-conjugated secondary antibodies

  • Tris-buffered saline with Tween 20 (TBST)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Sample Preparation: Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Signaling Pathway Diagrams

Diagram: this compound Mechanism of Action on HCV Replication

HCV_Replication This compound Inhibition of HCV RNA Replication cluster_hcv HCV Replication Cycle HCV_RNA_pos (+) sense HCV RNA Genome Polyprotein Polyprotein Synthesis HCV_RNA_pos->Polyprotein Translation Replication_Complex Replication Complex Formation HCV_RNA_pos->Replication_Complex Template NS5B NS5B RNA Polymerase Polyprotein->NS5B Cleavage NS5B->Replication_Complex Inhibition Inhibition HCV_RNA_neg (-) sense RNA Intermediate Replication_Complex->HCV_RNA_neg RNA Synthesis HCV_RNA_pos_new New (+) sense HCV RNA Genomes Replication_Complex->HCV_RNA_pos_new RNA Synthesis HCV_RNA_neg->Replication_Complex Template Jtk853 This compound Jtk853->NS5B Inhibition->Replication_Complex

Caption: this compound allosterically inhibits the HCV NS5B polymerase, preventing viral RNA replication.

References

Validation & Comparative

JTK-853: A New Frontier in Non-Nucleoside HCV Polymerase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of a High-Barrier-to-Resistance Inhibitor for Hepatitis C Virus

In the landscape of direct-acting antivirals (DAAs) for Hepatitis C Virus (HCV), non-nucleoside inhibitors (NNIs) of the viral RNA-dependent RNA polymerase (NS5B) have been a cornerstone of combination therapies. However, the emergence of drug resistance remains a significant clinical challenge. JTK-853, a novel piperazine derivative, has emerged as a potent NNI with a distinct and highly advantageous resistance profile compared to other agents in its class. This guide provides a comprehensive comparison of this compound with other non-nucleoside HCV polymerase inhibitors, supported by available experimental data, for researchers, scientists, and drug development professionals.

Mechanism of Action: A Unique Binding Mode

This compound exerts its antiviral activity by binding to an allosteric site on the HCV NS5B polymerase, specifically the palm I site.[1][2] Structural analyses have revealed that its interaction with the polymerase is unique among palm site inhibitors. This compound not only associates with the palm I domain but also interacts with the β-hairpin region of the enzyme.[1][2] This distinct binding mode is believed to be a key contributor to its high genetic barrier to resistance.

In contrast, other non-nucleoside inhibitors bind to different allosteric sites on the NS5B polymerase, primarily categorized as thumb pocket I, thumb pocket II, and other palm pocket sites. This difference in binding site is a critical determinant of their respective resistance profiles and cross-resistance patterns.

Comparative Efficacy

This compound has demonstrated potent antiviral activity against HCV, particularly genotype 1. In vitro studies using HCV replicon cells have shown impressive efficacy.

InhibitorTypeTarget SiteHCV GenotypeEC50 (µM)EC90 (µM)Reference
This compound Piperazine derivativePalm Site I & β-hairpin1a (H77)0.38-[3]
1b (Con1)0.0350.146[3][4]
VX-222 Thiophene-2-carboxylic acid derivativeThumb Pocket II1b (Con1)0.005-[5]
Filibuvir (PF-868554) -Thumb Pocket II1b (Con1)0.070-[5]

Table 1: In Vitro Antiviral Activity of this compound and Other Non-Nucleoside HCV Polymerase Inhibitors. This table summarizes the 50% effective concentration (EC50) and 90% effective concentration (EC90) of this compound and other representative non-nucleoside inhibitors against different HCV genotypes in replicon assays.

Resistance Profile: The Defining Advantage of this compound

The most striking feature of this compound is its remarkably high genetic barrier to resistance compared to other non-nucleoside inhibitors.[6][7] This has been demonstrated in vitro through colony formation assays, which assess the emergence of drug-resistant HCV replicons.

InhibitorTarget SiteGenotype 1a (H77) Resistant ColoniesGenotype 1b (Con1) Resistant ColoniesKey Resistance MutationsReference
This compound Palm Site I & β-hairpinSignificantly fewer than other NNIsSignificantly fewer than other NNIsC316Y, M414T, Y452H, L466V[1][2]
GS-9190 Palm Site IMore than this compoundMore than this compoundY448H[7]
NNI-A Thumb PocketMore than this compound--[7]
PF-868554 (Filibuvir) Thumb Pocket IIMore than this compound--[7]
VX-222 Thumb Pocket IIMore than this compound-L419, M423, I482[5][7]

Table 2: Comparative Resistance Profiles of this compound and Other Non-Nucleoside HCV Polymerase Inhibitors. This table highlights the lower frequency of resistant colony formation for this compound compared to other NNIs in both genotype 1a and 1b replicon assays.

Notably, the number of resistant colonies for this compound was substantially lower than for both another palm site inhibitor (GS-9190) and several thumb pocket-binding inhibitors.[6][7] Furthermore, this compound has shown an additive effect when used in combination with other classes of DAAs, such as NS5A inhibitors and protease inhibitors, and importantly, the combination resulted in a lower emergence of resistant colonies compared to combinations with other NNIs.[2][6][7]

The predominant mutations conferring resistance to this compound have been identified as C316Y, M414T, Y452H, and L466V in the palm site region of the NS5B polymerase.[1][2]

Experimental Protocols

HCV Replicon Assay (for EC50 Determination)

This assay is used to determine the concentration of the inhibitor that is required to inhibit HCV RNA replication by 50% in cultured cells.

  • Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b Con1 strain) are seeded in 96-well plates.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound (e.g., this compound) for a specified period (e.g., 72 hours).

  • Quantification of HCV RNA: Total cellular RNA is extracted, and the level of HCV replicon RNA is quantified using a sensitive method such as quantitative real-time PCR (qRT-PCR) or a reporter gene assay (e.g., luciferase).

  • Data Analysis: The EC50 value is calculated by plotting the percentage of HCV RNA inhibition against the compound concentration and fitting the data to a dose-response curve.

Colony Formation Assay (for Resistance Profiling)

This assay evaluates the frequency of emergence of drug-resistant HCV replicons.

  • Transfection: Huh-7 cells are transfected with in vitro-transcribed HCV replicon RNA.

  • Drug Selection: The transfected cells are cultured in the presence of a selective agent (e.g., G418) and the test inhibitor at a specific concentration (e.g., 1/3 x EC90).

  • Colony Staining: After a period of incubation (e.g., 13-17 days), the resulting cell colonies, which represent cells harboring drug-resistant replicons, are stained with crystal violet.[7]

  • Colony Counting and Analysis: The number of colonies is counted to determine the frequency of resistance. Resistant colonies can be isolated, and the NS5B gene is sequenced to identify resistance-associated mutations.

Visualizing the Landscape of HCV Inhibition

The following diagrams illustrate the mechanism of action of non-nucleoside inhibitors and the workflow for evaluating their resistance profiles.

HCV_Polymerase_Inhibition cluster_NS5B HCV NS5B Polymerase cluster_Inhibitors Non-Nucleoside Inhibitors Active_Site Active Site RNA_Synthesis RNA Synthesis Active_Site->RNA_Synthesis Catalyzes Palm_Site Palm Site Inhibition Inhibition Palm_Site->Inhibition Thumb_Site Thumb Site Thumb_Site->Inhibition JTK_853 This compound JTK_853->Palm_Site Binds to Other_NNIs Other NNIs Other_NNIs->Thumb_Site Bind to RNA_Template Viral RNA Template RNA_Template->Active_Site Binds Inhibition->RNA_Synthesis Blocks

Figure 1: Mechanism of action of non-nucleoside HCV polymerase inhibitors.

Resistance_Assay_Workflow start Start: HCV Replicon Cells treatment Treat with Inhibitor (e.g., this compound or other NNI) start->treatment culture Culture for 14-17 days in presence of inhibitor treatment->culture stain Stain colonies with crystal violet culture->stain count Count resistant colonies stain->count sequence Isolate colonies and sequence NS5B gene count->sequence end End: Resistance Profile sequence->end

Figure 2: Workflow of the colony formation assay for resistance profiling.

Conclusion

This compound represents a significant advancement in the development of non-nucleoside inhibitors for HCV. Its potent antiviral activity, coupled with a uniquely high genetic barrier to resistance, positions it as a highly promising candidate for inclusion in future combination therapies. The distinct binding mode of this compound to the HCV NS5B polymerase likely underlies its favorable resistance profile and distinguishes it from other NNIs. For researchers and drug developers, the comparative data presented here underscores the potential of this compound to address the ongoing challenge of drug resistance in the treatment of chronic hepatitis C. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in patients.

References

A Comparative Analysis of Resistance Profiles: JTK-853 versus Sofosbuvir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the resistance profiles of two hepatitis C virus (HCV) NS5B polymerase inhibitors: JTK-853, a non-nucleoside inhibitor (NNI), and sofosbuvir, a nucleoside analog inhibitor (NI). The following sections detail their mechanisms of action, resistance-associated substitutions (RASs), and the experimental data supporting these findings.

Mechanism of Action and Resistance Overview

Both this compound and sofosbuvir target the HCV NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication. However, their distinct binding sites and mechanisms of inhibition lead to different resistance profiles.

Sofosbuvir , a prodrug, is metabolized intracellularly to its active triphosphate form, GS-461203. This active metabolite mimics the natural uridine triphosphate and is incorporated into the nascent viral RNA chain by the NS5B polymerase.[1][2] Upon incorporation, it acts as a chain terminator, preventing further elongation of the viral RNA and thus halting replication.[2][3] Resistance to sofosbuvir is primarily conferred by the S282T substitution in the NS5B catalytic site.[4][5] While this mutation reduces the susceptibility to sofosbuvir, it also significantly impairs the replication fitness of the virus, making its selection in clinical settings a rare event.[4]

This compound is a non-nucleoside inhibitor that binds to an allosteric site on the NS5B polymerase known as the palm I site.[6][7] This binding induces a conformational change in the enzyme, thereby inhibiting its function. In vitro studies have demonstrated that this compound has a high genetic barrier to resistance.[8][9] Resistance to this compound is associated with several amino acid substitutions within the palm I binding pocket, including C316Y, M414T, Y448H/C, Y452H, and L466V/F.[7][10]

Quantitative Comparison of Resistance

The following table summarizes the in vitro antiviral activity and resistance profiles of this compound and sofosbuvir against wild-type and mutant HCV replicons.

DrugHCV GenotypeNS5B SubstitutionEC50 (µM)Fold-Change in EC50Replication Capacity (% of Wild-Type)
This compound 1bWild-Type0.035-100
1bC316Y2.0358Not Reported
1bM414T1.5444Not Reported
1bY452H1.5444Not Reported
1bL466V0.73521Not Reported
1aWild-Type0.38-100
Sofosbuvir 1bWild-Type~0.04-0.11-100
1bS282TNot directly reported, but fold-change is 2.4-182.4 - 18<2 - 22
2aWild-Type~0.03-0.05-100
2aS282TNot directly reported, but fold-change is 2.4-182.4 - 18<2 - 22
3aWild-Type~0.08-0.12-100
3aS282TNot directly reported, but fold-change is 2.4-182.4 - 18<2 - 22

EC50 values for this compound are from in vitro replicon assays.[7] Fold-change for sofosbuvir and replication capacity data are derived from multiple studies on various genotypes.[4][5]

Experimental Protocols

HCV Replicon Assay for Antiviral Activity and Resistance

This assay is used to determine the 50% effective concentration (EC50) of an antiviral compound and to assess the susceptibility of viral replicons carrying specific mutations.

1. Cell Culture and Replicons:

  • Huh-7 human hepatoma cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics.
  • Subgenomic HCV replicons (e.g., genotype 1b, Con1 strain) containing a reporter gene (e.g., luciferase) and a selectable marker (e.g., neomycin phosphotransferase) are used.
  • Site-directed mutagenesis is employed to introduce specific resistance-associated substitutions into the NS5B coding region of the replicon plasmid.

2. In Vitro Transcription and Electroporation:

  • Replicon plasmids are linearized, and in vitro transcription is performed to generate replicon RNA.
  • Huh-7 cells are harvested, and a defined amount of replicon RNA is introduced into the cells via electroporation.

3. Antiviral Assay:

  • Following electroporation, cells are seeded into 96-well plates.
  • After cell attachment, the culture medium is replaced with medium containing serial dilutions of the antiviral compound (e.g., this compound or sofosbuvir).
  • Cells are incubated for a defined period (e.g., 72 hours).

4. Data Analysis:

  • For luciferase-expressing replicons, cell lysates are collected, and luciferase activity is measured using a luminometer.
  • The EC50 value, representing the drug concentration required to inhibit 50% of replicon replication (luciferase activity), is calculated by non-linear regression analysis of the dose-response curve.
  • The fold-change in EC50 for a mutant replicon is calculated by dividing its EC50 value by the EC50 value of the wild-type replicon.

Colony Formation Assay for Genetic Barrier to Resistance

This assay assesses the frequency at which drug-resistant colonies emerge under selective pressure, providing an indication of the genetic barrier to resistance.

1. Cell Seeding and Drug Treatment:

  • HCV replicon-harboring cells are seeded at a low density in culture plates.
  • The cells are treated with a selective agent (e.g., G418) to eliminate non-replicon-containing cells, along with a fixed concentration of the antiviral drug being tested.

2. Colony Development:

  • The plates are incubated for an extended period (e.g., 3-4 weeks) to allow for the formation of visible colonies from cells that can replicate in the presence of the drug.
  • The culture medium containing the drug and selective agent is refreshed periodically.

3. Colony Staining and Counting:

  • At the end of the incubation period, the cells are fixed and stained with a solution like crystal violet.
  • The number of visible colonies in each well is counted. A lower number of colonies indicates a higher genetic barrier to resistance for the tested compound.

4. Genotypic Analysis of Resistant Colonies:

  • RNA can be extracted from the resistant colonies, and the NS5B region is sequenced to identify the mutations responsible for the resistance phenotype.

Visualizing Mechanisms of Action and Resistance

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and relationships in HCV replication and drug resistance.

HCV_Lifecycle cluster_cell Hepatocyte cluster_replication Replication Complex Entry Entry Uncoating Uncoating Entry->Uncoating Translation & Polyprotein Processing Translation & Polyprotein Processing Uncoating->Translation & Polyprotein Processing RNA Replication RNA Replication Translation & Polyprotein Processing->RNA Replication Assembly Assembly RNA Replication->Assembly Release Release Assembly->Release Positive-strand RNA Positive-strand RNA NS5B Polymerase NS5B Polymerase Positive-strand RNA->NS5B Polymerase template Negative-strand RNA Negative-strand RNA Negative-strand RNA->NS5B Polymerase template NS5B Polymerase->Positive-strand RNA synthesis NS5B Polymerase->Negative-strand RNA synthesis

Figure 1. Simplified Hepatitis C Virus (HCV) Lifecycle.

Drug_Mechanism cluster_sofosbuvir Sofosbuvir (Nucleoside Inhibitor) cluster_jtk853 This compound (Non-Nucleoside Inhibitor) Sofosbuvir (Prodrug) Sofosbuvir (Prodrug) GS-461203 (Active Triphosphate) GS-461203 (Active Triphosphate) Sofosbuvir (Prodrug)->GS-461203 (Active Triphosphate) Metabolism NS5B Catalytic Site NS5B Catalytic Site GS-461203 (Active Triphosphate)->NS5B Catalytic Site Incorporation RNA Chain Termination RNA Chain Termination NS5B Catalytic Site->RNA Chain Termination leads to This compound This compound NS5B Palm I Allosteric Site NS5B Palm I Allosteric Site This compound->NS5B Palm I Allosteric Site Binding Conformational Change Conformational Change NS5B Palm I Allosteric Site->Conformational Change induces Inhibition of Polymerase Activity Inhibition of Polymerase Activity Conformational Change->Inhibition of Polymerase Activity results in

Figure 2. Mechanisms of Action for Sofosbuvir and this compound.

Resistance_Mechanism cluster_sofosbuvir_resistance Sofosbuvir Resistance cluster_jtk853_resistance This compound Resistance S282T Mutation S282T Mutation Altered Catalytic Site Altered Catalytic Site S282T Mutation->Altered Catalytic Site Impaired Viral Fitness Impaired Viral Fitness S282T Mutation->Impaired Viral Fitness Reduced Sofosbuvir Binding/Incorporation Reduced Sofosbuvir Binding/Incorporation Altered Catalytic Site->Reduced Sofosbuvir Binding/Incorporation Palm I Site Mutations\n(e.g., C316Y, M414T) Palm I Site Mutations (e.g., C316Y, M414T) Altered Allosteric Pocket Altered Allosteric Pocket Palm I Site Mutations\n(e.g., C316Y, M414T)->Altered Allosteric Pocket Reduced this compound Binding Reduced this compound Binding Altered Allosteric Pocket->Reduced this compound Binding

Figure 3. Mechanisms of Resistance to Sofosbuvir and this compound.

References

Validating JTK-853 Efficacy in Co-infection Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of JTK-853, a non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, and its potential application in viral co-infection scenarios. While clinical and preclinical data for this compound have primarily focused on HCV monoinfection, this document outlines the experimental frameworks necessary to validate its efficacy in co-infection models, a critical step in modern antiviral drug development. We will explore common HCV co-infections, compare this compound's mechanism with other antivirals, and provide detailed experimental protocols and visualizations to guide further research.

This compound: Mechanism of Action

This compound is a potent inhibitor of the HCV NS5B polymerase, an essential enzyme for the replication of the viral RNA genome.[1][2] Unlike nucleoside inhibitors that act as chain terminators, this compound is a non-nucleoside inhibitor that binds to a distinct allosteric site on the enzyme, inducing a conformational change that impairs its function.[3] This mechanism of action has been shown to have a high barrier to resistance in in-vitro studies of HCV.[1]

The Challenge of Co-infection

Viral co-infections, particularly with Human Immunodeficiency Virus (HIV) or Hepatitis B Virus (HBV), are common in HCV-infected populations and are associated with accelerated liver disease progression and increased risk of hepatocellular carcinoma. The treatment of co-infected patients is complex, as antiviral therapies can have intricate interactions. For instance, the successful treatment of HCV with direct-acting antivirals (DAAs) can lead to the reactivation of HBV in co-infected individuals.[4][5] Therefore, evaluating the efficacy and safety of new antiviral candidates like this compound in relevant co-infection models is paramount.

Comparison with Alternative Antivirals in Co-infection Settings

While no direct data for this compound in co-infection models is publicly available, we can compare its target and mechanism with established direct-acting antivirals (DAAs) used in HCV/HIV and HCV/HBV co-infected patients.

Antiviral AgentTargetClassUse in HCV Co-infection (HIV or HBV)Key Considerations in Co-infection
This compound HCV NS5B Polymerase Non-Nucleoside Inhibitor Not yet established Potential for drug-drug interactions with antiretrovirals or HBV therapeutics needs evaluation.
SofosbuvirHCV NS5B PolymeraseNucleotide Analog InhibitorApproved and widely used for HCV/HIV and HCV/HBV co-infections.[6][7]Generally well-tolerated with minimal drug-drug interactions with most antiretrovirals.
LedipasvirHCV NS5ANS5A InhibitorUsed in combination with Sofosbuvir for HCV/HIV and HCV/HBV co-infections.[6][7]Potential for interactions with certain antiretrovirals (e.g., tenofovir).
DaclatasvirHCV NS5ANS5A InhibitorUsed in combination with other DAAs for HCV/HIV and HCV/HBV co-infections.[8][9]Requires dose adjustments with certain HIV protease inhibitors.
Glecaprevir/ PibrentasvirHCV NS3/4A Protease & NS5AProtease Inhibitor / NS5A InhibitorPangenotypic regimen used for HCV/HIV and HCV/HBV co-infections.[5]Potential for drug-drug interactions with certain antiretrovirals.
EntecavirHBV PolymeraseNucleoside Analog InhibitorUsed to manage HBV in HCV/HBV co-infected patients undergoing DAA therapy to prevent HBV reactivation.[5]Not active against HCV.

Experimental Protocols for Validating Efficacy in Co-infection Models

The following are detailed methodologies for key experiments to assess the efficacy of this compound in a representative in-vitro HCV/HBV co-infection model.

Cell Culture and Co-infection Model Establishment
  • Cell Line: Huh-7.5 cells, a human hepatoma cell line highly permissive to HCV infection, can be engineered to support HBV replication.

  • Virus Strains:

    • HCV: JFH-1 (genotype 2a) or patient-derived isolates.

    • HBV: Adeno-associated virus-delivered HBV (AAV-HBV) or stably HBV-replicating cell lines.

  • Protocol:

    • Culture Huh-7.5 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids at 37°C in a 5% CO2 incubator.

    • For co-infection, first establish a stable HBV-replicating culture by transducing Huh-7.5 cells with AAV-HBV.

    • Select and expand the HBV-replicating cells.

    • Seed the HBV-replicating Huh-7.5 cells in 96-well plates.

    • Infect the cells with HCV at a multiplicity of infection (MOI) of 0.1.

    • Incubate for 4 hours to allow for viral entry.

    • Remove the inoculum and wash the cells with phosphate-buffered saline (PBS).

    • Add fresh culture medium containing serial dilutions of this compound and comparator drugs (e.g., Sofosbuvir as a positive control for HCV, Entecavir as a positive control for HBV).

Quantification of Viral Replication
  • Methodology: Real-time quantitative reverse transcription PCR (qRT-PCR) for HCV RNA and quantitative PCR (qPCR) for HBV DNA.

  • Protocol:

    • At 72 hours post-infection, harvest the cell culture supernatants and cell lysates.

    • Extract viral RNA from the supernatant and intracellular lysates using a commercial viral RNA extraction kit.

    • Perform one-step qRT-PCR using primers and probes specific for the HCV 5' untranslated region (UTR).

    • Extract viral DNA from the supernatant and intracellular lysates using a commercial viral DNA extraction kit.

    • Perform qPCR using primers and probes specific for the HBV core gene.

    • Quantify the viral load by comparing the cycle threshold (Ct) values to a standard curve of known viral copy numbers.

    • Calculate the 50% effective concentration (EC50) for this compound against HCV in the presence and absence of HBV.

Cytotoxicity Assay
  • Methodology: CellTiter-Glo® Luminescent Cell Viability Assay.

  • Protocol:

    • Seed uninfected and co-infected Huh-7.5 cells in 96-well plates.

    • Treat the cells with the same serial dilutions of this compound used in the efficacy assay.

    • At 72 hours post-treatment, add the CellTiter-Glo® reagent to each well.

    • Measure the luminescence using a plate reader.

    • Calculate the 50% cytotoxic concentration (CC50) of this compound.

    • Determine the selectivity index (SI = CC50/EC50) to assess the therapeutic window of the compound.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of the experimental design and the mechanism of action of this compound, the following diagrams are provided.

experimental_workflow cluster_setup 1. Co-infection Model Setup cluster_treatment 2. Antiviral Treatment cluster_analysis 3. Efficacy & Toxicity Analysis cluster_results 4. Data Interpretation cell_culture Huh-7.5 Cell Culture hbv_transduction Transduction with AAV-HBV cell_culture->hbv_transduction hcv_infection Infection with HCV hbv_transduction->hcv_infection drug_treatment Treatment with this compound & Comparators hcv_infection->drug_treatment harvest Harvest Supernatant & Lysates (72h) drug_treatment->harvest viral_quant Viral Load Quantification (qRT-PCR/qPCR) harvest->viral_quant cytotoxicity Cytotoxicity Assay (CellTiter-Glo) harvest->cytotoxicity ec50 EC50 Calculation viral_quant->ec50 cc50 CC50 Calculation cytotoxicity->cc50 si Selectivity Index (SI) Determination ec50->si cc50->si hcv_replication_pathway cluster_host_cell Host Cell Cytoplasm hcv_rna_pos HCV (+) RNA Genome polyprotein HCV Polyprotein hcv_rna_pos->polyprotein Translation replication_complex Replication Complex hcv_rna_pos->replication_complex Template ns5b NS5B (RNA Polymerase) polyprotein->ns5b Proteolytic Processing ns5b->replication_complex Forms hcv_rna_neg (-) RNA Intermediate replication_complex->hcv_rna_neg Synthesizes new_hcv_rna_pos New (+) RNA Genomes replication_complex->new_hcv_rna_pos Synthesizes hcv_rna_neg->replication_complex Template jtk853 This compound jtk853->ns5b Inhibits

References

JTK-853: A Comparative Analysis of Cross-Resistance with Other HCV Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-resistance profile of JTK-853, a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B polymerase, with other direct-acting antivirals (DAAs). The information presented is supported by experimental data to inform research and development strategies in the field of HCV therapeutics.

Introduction to this compound

This compound is a potent and selective non-nucleoside inhibitor that targets the palm I allosteric site of the HCV NS5B RNA-dependent RNA polymerase.[1][2] This enzyme is a critical component of the HCV replication machinery, making it a prime target for antiviral therapy.[3][4] By binding to an allosteric site, this compound induces a conformational change in the enzyme, thereby inhibiting its function and disrupting viral replication.[3][5] this compound has demonstrated significant antiviral activity against HCV genotype 1.[1][6]

HCV Replication and Drug Targets

The replication of the hepatitis C virus is a multifaceted process involving several viral proteins that are prime targets for direct-acting antivirals. Understanding this pathway is crucial for contextualizing the mechanism of action and resistance profiles of various inhibitors.

HCV_Replication_and_DAA_Targets cluster_host_cell Hepatocyte cluster_inhibitors DAA Targets HCV_RNA HCV RNA Polyprotein Polyprotein HCV_RNA->Polyprotein Translation Replication_Complex Replication Complex (NS3/4A, NS4B, NS5A, NS5B) Polyprotein->Replication_Complex Proteolytic Processing New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA RNA Replication Virion_Assembly Virion Assembly New_HCV_RNA->Virion_Assembly New_Virion New Virion Virion_Assembly->New_Virion NS3_4A_PI NS3/4A Protease Inhibitors (e.g., Glecaprevir) NS3_4A_PI->Replication_Complex Inhibit NS5A_I NS5A Inhibitors (e.g., Pibrentasvir) NS5A_I->Replication_Complex Inhibit NS5B_NNI NS5B NNIs (e.g., this compound, Dasabuvir) NS5B_NNI->Replication_Complex Inhibit NS5B_NI NS5B NIs (e.g., Sofosbuvir) NS5B_NI->Replication_Complex Inhibit

Figure 1: HCV Replication Cycle and DAA Targets.

This compound Resistance Profile

In vitro studies have identified several amino acid substitutions in the NS5B palm I region that confer resistance to this compound. The primary resistance-associated substitutions (RASs) include C316Y, M414T, Y448H/C, and L466V.[2][7] The emergence of these mutations significantly reduces the susceptibility of the virus to this compound.[4]

Table 1: Fold Change in EC50 for this compound Against Resistant HCV Replicons

MutationFold Change in EC50 vs. Wild-TypeReference
M414T44[4]
C445F5[4]
Y448H6[4]
L466V21[4]

Cross-Resistance with Other HCV Inhibitors

A critical aspect of any new antiviral agent is its cross-resistance profile with existing therapies. This is particularly important for developing effective combination therapies and for salvage therapy in patients who have failed previous treatments.

NS5B Non-Nucleoside Inhibitors (NNIs)

This compound shares a binding region with other palm site I NNIs, such as dasabuvir. As a result, there is a potential for cross-resistance. For instance, the C316Y mutation, which confers high-level resistance to this compound, also results in a significant loss of susceptibility to dasabuvir.[3] Similarly, the M414T and Y448H/C mutations reduce the activity of both this compound and dasabuvir.[3][4]

However, this compound is not expected to have cross-resistance with NNIs that bind to other allosteric sites, such as the thumb site I (e.g., beclabuvir) or thumb site II.[2][8]

NS5B Nucleoside/Nucleotide Inhibitors (NIs)

Nucleoside/nucleotide inhibitors, such as sofosbuvir, have a distinct mechanism of action, acting as chain terminators at the active site of the NS5B polymerase.[9] Due to this different binding site and mechanism, this compound-resistant mutants are expected to remain susceptible to NIs. Studies have shown that the S282T mutation, which confers resistance to sofosbuvir, does not affect the activity of dasabuvir, a palm site NNI structurally related to this compound.[3][9] Conversely, mutations conferring resistance to palm site NNIs do not typically affect the efficacy of sofosbuvir.[9]

NS5A Inhibitors and Protease Inhibitors

NS5A inhibitors (e.g., daclatasvir, ledipasvir, pibrentasvir) and NS3/4A protease inhibitors (e.g., glecaprevir, voxilaprevir) target different viral proteins involved in HCV replication.[10][11] Therefore, there is no direct cross-resistance between this compound and these classes of inhibitors. This lack of cross-resistance makes this compound a potential candidate for use in combination therapies with NS5A and protease inhibitors.[12]

Table 2: Comparative Cross-Resistance Profile of this compound Associated Mutations

MutationThis compound Fold Change in EC50Dasabuvir (Palm Site I NNI) Fold Change in EC50Sofosbuvir (NI) Fold Change in EC50Glecaprevir (PI) / Pibrentasvir (NS5A-I)
C316YHigh1,569[3]No significant change expectedNo cross-resistance expected
M414T44[4]47-139[3]No significant change expectedNo cross-resistance expected
Y448H/C6[4]>100[3]No significant change expectedNo cross-resistance expected
L466V21[4]Not reportedNo significant change expectedNo cross-resistance expected
S282T (NI RAS)No significant change expectedFully active[3]2.4 - 19.4[13]No cross-resistance expected

Note: Data for some specific inhibitor-mutation combinations are not available and are inferred based on the mechanism of action and data from related compounds.

Experimental Methodologies

The data presented in this guide are primarily derived from in vitro studies using HCV replicon systems and colony formation assays.

HCV Replicon Assay

This assay is a cornerstone for evaluating the antiviral activity of compounds and for selecting and characterizing resistant variants.

Replicon_Assay_Workflow cluster_workflow HCV Replicon Assay Workflow Start Start Transfection Transfect Huh-7 cells with HCV replicon RNA Start->Transfection Drug_Treatment Treat cells with serial dilutions of inhibitor Transfection->Drug_Treatment Incubation Incubate for 48-72 hours Drug_Treatment->Incubation Luciferase_Assay Measure luciferase activity (reporter for replication) Incubation->Luciferase_Assay Data_Analysis Calculate EC50 values Luciferase_Assay->Data_Analysis End End Data_Analysis->End

Figure 2: HCV Replicon Assay Workflow.

Protocol for HCV Replicon Assay:

  • Cell Culture: Maintain Huh-7 cells in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics.

  • In Vitro Transcription: Linearize the plasmid DNA containing the HCV replicon construct and use a T7 RNA polymerase kit to synthesize replicon RNA in vitro.

  • Electroporation: Harvest and wash Huh-7 cells, then electroporate with the in vitro transcribed HCV replicon RNA.

  • Plating: Plate the electroporated cells in 96-well plates.

  • Compound Addition: After cell attachment, add serial dilutions of the test compound (e.g., this compound) to the wells.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity, which is proportional to the level of HCV RNA replication.

  • EC50 Determination: Plot the luciferase activity against the compound concentration and use a nonlinear regression analysis to calculate the 50% effective concentration (EC50).

Resistance Selection and Colony Formation Assay

This assay is used to select for drug-resistant HCV replicons and to assess the genetic barrier to resistance.

Protocol for Resistance Selection and Colony Formation Assay:

  • Transfection and Selection: Electroporate Huh-7 cells with HCV replicon RNA and plate them in the presence of G418 (a selectable marker present in the replicon) and a fixed concentration of the inhibitor (e.g., 10x EC50 of this compound).

  • Culture Maintenance: Maintain the cells in culture with regular media changes containing G418 and the inhibitor for 3-4 weeks.

  • Colony Staining: After the incubation period, fix the cells and stain with crystal violet to visualize the resistant colonies.

  • Colony Isolation and Expansion: Isolate individual colonies and expand them in the presence of the inhibitor to establish resistant cell lines.

  • Genotypic Analysis: Extract total RNA from the resistant cell lines, reverse transcribe the HCV RNA, and sequence the NS5B region to identify resistance-associated substitutions.

  • Phenotypic Analysis: Characterize the phenotype of the identified mutations by introducing them into the wild-type replicon via site-directed mutagenesis and performing an HCV replicon assay to determine the fold change in EC50.

Conclusion

This compound demonstrates a resistance profile that is characteristic of palm site I NS5B non-nucleoside inhibitors. While cross-resistance is observed with other inhibitors targeting the same allosteric site, this compound retains activity against viruses with resistance mutations to other classes of DAAs, including nucleoside inhibitors, NS5A inhibitors, and protease inhibitors. This lack of broad cross-resistance supports the potential for this compound to be a valuable component of combination therapies for the treatment of HCV infection. Further in vivo studies are warranted to confirm these in vitro findings and to fully elucidate the clinical implications of this compound's resistance profile.

References

JTK-853: A Comparative Guide to Synergy with Direct-Acting Antivirals in HCV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic effects of JTK-853, a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, when used in combination with other direct-acting antivirals (DAAs). While the clinical development of this compound has been discontinued, the preclinical data from synergy and resistance studies offer valuable insights into the strategic combination of antiviral agents.[1] This document summarizes key experimental findings, details the methodologies employed, and visualizes the underlying principles of these combination strategies.

Executive Summary

This compound is a non-nucleoside inhibitor that binds to the palm site of the HCV NS5B RNA-dependent RNA polymerase.[2][3] Preclinical studies have demonstrated that this compound exhibits an additive effect when combined with other classes of DAAs, including nucleoside polymerase inhibitors, other non-nucleoside polymerase inhibitors, NS5A inhibitors, and protease inhibitors.[2] A key finding from these combination studies is the enhanced barrier to the development of drug resistance. This guide will focus on the quantitative data from colony formation assays, which illustrate the synergistic potential of this compound in suppressing the emergence of resistant HCV variants.

Quantitative Data Presentation: Resistance Suppression

The primary quantitative evidence for the synergistic or additive effects of this compound in combination with other DAAs comes from in vitro colony formation assays. These assays measure the ability of the virus to develop resistance and form colonies in the presence of antiviral drugs. A reduction in the number of resistant colonies formed in the presence of a drug combination, compared to the individual drugs, indicates a positive interaction.

The following table summarizes the findings from a key study by Ando et al. (2013), where this compound was combined with an NS5A inhibitor (BMS-790052) and a protease inhibitor (TMC435).

Drug/Combination Target Concentration Number of Resistant Colonies (Genotype 1a) Reference
This compoundNS5B Polymerase (Palm Site)1/4 x EC90Lower than other DAAs alone[1]
BMS-790052NS5A1/4 x EC90Data not specified for single agent in this context[1]
TMC435NS3/4A Protease1/4 x EC90Data not specified for single agent in this context[1]
This compound + BMS-790052NS5B + NS5A1/4 x EC90 eachLower than this compound alone[1]
This compound + TMC435NS5B + NS3/4A Protease1/4 x EC90 eachLower than this compound alone[1]

EC90: The concentration of a drug that gives 90% of the maximal response.

These results demonstrate that combining this compound with either an NS5A inhibitor or a protease inhibitor significantly reduces the emergence of resistant HCV replicons compared to this compound monotherapy.[1] This suggests that such combinations would be more potent in achieving sustained virologic response and preventing treatment failure due to resistance.

Experimental Protocols

Colony Formation Assay for Resistance Analysis

The colony formation assay is a crucial in vitro method to assess the genetic barrier to resistance of antiviral compounds. The detailed methodology is as follows:

  • Cell Culture and Transfection: Huh-7 cells are used to host the HCV replicon system. These cells are cultured in appropriate media. HCV replicon RNA (e.g., genotype 1a or 1b) is then introduced into the cells via electroporation.

  • Drug Treatment: Following transfection, the cells are plated and treated with the antiviral compounds. For single-agent assays, a range of concentrations of the specific drug is used. For combination studies, the cells are treated with a fixed concentration of each drug in the combination (e.g., 1/4 x EC90).

  • Selection: The cells are cultured in the presence of the drug(s) and a selection agent, such as G418, for a period of 13 to 17 days. The medium containing the drugs and selection agent is replaced twice a week. Only cells in which the HCV replicon can successfully replicate and express the resistance gene (e.g., neomycin phosphotransferase) will survive.

  • Colony Staining and Quantification: After the selection period, the surviving cell colonies are fixed and stained with crystal violet. The number of colonies is then counted. A lower number of colonies indicates a higher barrier to resistance for the tested drug or drug combination.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of the combined antivirals and the workflow of the key experiments.

hcv_replication_inhibition cluster_virus HCV Life Cycle cluster_drugs Direct-Acting Antivirals HCV RNA HCV RNA Polyprotein Polyprotein HCV RNA->Polyprotein Translation New Virus New Virus HCV RNA->New Virus Assembly Replication Complex Replication Complex Polyprotein->Replication Complex Processing Replication Complex->HCV RNA Replication Infection Infection This compound This compound This compound->Replication Complex Inhibits NS5B Polymerase NS5A Inhibitor NS5A Inhibitor NS5A Inhibitor->Replication Complex Inhibits NS5A Protease Inhibitor Protease Inhibitor Protease Inhibitor->Polyprotein Inhibits NS3/4A Protease

Caption: Mechanism of action of combined DAAs on the HCV life cycle.

colony_formation_workflow HCV Replicon RNA HCV Replicon RNA Electroporation Electroporation HCV Replicon RNA->Electroporation Huh-7 Cells Huh-7 Cells Huh-7 Cells->Electroporation Plating Plating Electroporation->Plating Drug Treatment Drug Treatment Plating->Drug Treatment Selection (G418) Selection (G418) Drug Treatment->Selection (G418) Colony Staining Colony Staining Selection (G418)->Colony Staining Quantification Quantification Colony Staining->Quantification

Caption: Experimental workflow for the colony formation assay.

logical_relationship This compound This compound Combination Therapy Combination Therapy This compound->Combination Therapy DAA (NS5A or Protease Inhibitor) DAA (NS5A or Protease Inhibitor) DAA (NS5A or Protease Inhibitor)->Combination Therapy Reduced Resistant Colonies Reduced Resistant Colonies Combination Therapy->Reduced Resistant Colonies Higher Barrier to Resistance Higher Barrier to Resistance Reduced Resistant Colonies->Higher Barrier to Resistance Potentially Improved Clinical Outcome Potentially Improved Clinical Outcome Higher Barrier to Resistance->Potentially Improved Clinical Outcome

Caption: Logical relationship of this compound combination therapy and resistance.

References

Navigating Resistance: A Comparative Analysis of JTK-853 and Alternative HCV NS5B Polymerase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antiviral resistance is paramount. This guide provides a comprehensive comparison of JTK-853, a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, with other clinically relevant inhibitors, focusing on the impact of specific resistance-associated substitutions (RASs).

This compound targets the "palm I" allosteric site of the HCV NS5B polymerase, a crucial enzyme for viral replication. However, the high mutation rate of HCV can lead to the emergence of RASs that diminish the efficacy of direct-acting antivirals (DAAs). This guide focuses on four key resistance mutations identified for this compound: C316Y, M414T, Y448H, and L466V.[1][2] We will compare the in vitro activity of this compound against these mutants with that of another NNI, dasabuvir, and a nucleoside inhibitor (NI), sofosbuvir, providing a clearer picture of their respective resistance profiles.

Comparative Efficacy Against Resistance Mutations

The emergence of specific amino acid substitutions in the NS5B polymerase can significantly impact the binding and inhibitory activity of non-nucleoside inhibitors. The following table summarizes the fold-change in the half-maximal effective concentration (EC50) of this compound and dasabuvir against replicons carrying the C316Y, M414T, Y448H, and L466V mutations. Sofosbuvir, a nucleoside inhibitor with a different mechanism of action and a high barrier to resistance, is included for comparison. Its primary resistance mutation is S282T.

MutationThis compound (Fold Change in EC50)Dasabuvir (Fold Change in EC50)Sofosbuvir (Fold Change in EC50)
Wild-Type 1 (Baseline)1 (Baseline)1 (Baseline)
C316Y 58 ± 10[1]>940[3]No significant change reported
M414T 44[1][2]10 - 32[3]No significant change reported
Y448H 6[2]>940[3]No significant change reported
L466V 21[1][2]Data not availableNo significant change reported
S282T No significant change reportedRetained wild-type activity[3]Primary resistance mutation

Key Observations:

  • Both this compound and dasabuvir, as palm site I NNIs, are susceptible to resistance conferred by mutations at positions C316, M414, and Y448.[3]

  • The C316Y and Y448H mutations confer a very high level of resistance to dasabuvir.

  • This compound shows a more moderate increase in EC50 for the Y448H mutation compared to dasabuvir.

  • Sofosbuvir, which targets the active site of the polymerase, is generally not affected by mutations in the allosteric palm site that confer resistance to NNIs.[3]

Mechanism of Action and Resistance

The differential impact of these mutations can be understood by examining the mechanism of action of each inhibitor class.

cluster_0 HCV Replication Complex cluster_1 Inhibitor Action cluster_2 Resistance Mechanism HCV_RNA HCV RNA Template NS5B NS5B Polymerase HCV_RNA->NS5B binds Replication RNA Replication NS5B->Replication catalyzes NS5B->Replication JTK_853 This compound (NNI) JTK_853->NS5B binds to Palm I Site JTK_853->Replication inhibits Dasabuvir Dasabuvir (NNI) Dasabuvir->NS5B binds to Palm I Site Dasabuvir->Replication inhibits Sofosbuvir Sofosbuvir (NI) Sofosbuvir->NS5B incorporates at Active Site Sofosbuvir->Replication terminates chain Mutations C316Y, M414T, Y448H, L466V Altered_Binding Altered Palm I Site Conformation Mutations->Altered_Binding Reduced_Efficacy Reduced Inhibitor Binding & Efficacy Altered_Binding->Reduced_Efficacy Reduced_Efficacy->JTK_853 Reduced_Efficacy->Dasabuvir

Mechanism of HCV NS5B inhibition and resistance.

Non-nucleoside inhibitors like this compound and dasabuvir bind to an allosteric site (Palm I) on the NS5B polymerase, inducing a conformational change that inhibits its function.[3] Resistance mutations in this region, such as C316Y, M414T, Y448H, and L466V, likely alter the conformation of the binding pocket, reducing the affinity of the inhibitor and thereby diminishing its antiviral activity.

In contrast, nucleoside inhibitors like sofosbuvir are prodrugs that are metabolized into their active triphosphate form. This active form mimics natural nucleotides and is incorporated into the growing viral RNA chain by the NS5B polymerase, leading to chain termination. Because sofosbuvir directly competes with natural substrates at the highly conserved active site, mutations that confer resistance are less common and often come at a cost to viral fitness.

Experimental Protocols

The data presented in this guide were primarily generated using HCV replicon assays. Below is a generalized protocol for determining the EC50 of an antiviral compound using this system.

HCV Replicon Assay for EC50 Determination

  • Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon encoding a reporter gene (e.g., luciferase) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selective pressure.

  • Compound Preparation: The test compound (e.g., this compound) is serially diluted in dimethyl sulfoxide (DMSO) to create a range of concentrations.

  • Assay Procedure:

    • Replicon-containing cells are seeded into 96-well plates.

    • After 24 hours, the culture medium is replaced with fresh medium containing the serially diluted test compound. A control group with DMSO alone is also included.

    • The cells are incubated for 72 hours to allow for HCV replication and the effect of the inhibitor to manifest.

  • Luciferase Assay:

    • The culture medium is removed, and the cells are lysed.

    • A luciferase substrate is added to the cell lysate.

    • The luminescence, which is proportional to the level of HCV replicon RNA, is measured using a luminometer.

  • Data Analysis:

    • The percentage of inhibition is calculated for each compound concentration relative to the DMSO control.

    • The EC50 value, the concentration of the compound that inhibits 50% of HCV replication, is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

  • Cytotoxicity Assay: A parallel assay (e.g., MTS or CellTiter-Glo) is performed to determine the 50% cytotoxic concentration (CC50) of the compound to ensure that the observed antiviral activity is not due to cell death.

A 1. Seed HCV Replicon Cells in 96-well plates B 2. Add serially diluted this compound to cells A->B C 3. Incubate for 72 hours B->C D 4. Lyse cells and add luciferase substrate C->D E 5. Measure luminescence D->E F 6. Calculate EC50 and CC50 E->F

Workflow for HCV replicon EC50 determination.

Conclusion

The selection of an appropriate antiviral therapy requires a thorough understanding of potential resistance mechanisms. While this compound is a potent inhibitor of wild-type HCV NS5B polymerase, its efficacy is reduced by specific mutations in the palm I binding site. The comparative data presented here highlight the different resistance profiles of NNIs like this compound and dasabuvir, and the distinct advantages of NIs like sofosbuvir, which maintain activity against these NNI-resistant variants. This information is critical for the development of next-generation HCV inhibitors and for designing effective combination therapies that can overcome the challenge of antiviral resistance.

References

A Head-to-Head Comparison of JTK-853 and Other Direct-Acting Antivirals for Hepatitis C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of Hepatitis C Virus (HCV) treatment has been revolutionized by the advent of direct-acting antivirals (DAAs). Among the myriad of compounds developed, JTK-853, a non-nucleoside inhibitor (NNI) of the HCV NS5B RNA-dependent RNA polymerase, has demonstrated potent antiviral activity, particularly against genotypes 1a and 1b. This guide provides a detailed head-to-head comparison of this compound with other key HCV drugs, supported by experimental data to inform research and development efforts in the field.

Mechanism of Action: Targeting the Viral Replication Engine

This compound exerts its antiviral effect by binding to the "palm" domain of the HCV NS5B polymerase, an allosteric site distinct from the catalytic active site.[1][2][3][4] This binding induces a conformational change in the enzyme, thereby inhibiting its ability to synthesize viral RNA. This mechanism is common to other non-nucleoside inhibitors like dasabuvir. In contrast, nucleoside/nucleotide inhibitors such as sofosbuvir act as chain terminators after being incorporated into the nascent viral RNA strand by the NS5B polymerase.

HCV NS5B Polymerase Inhibition HCV NS5B Polymerase Inhibition Mechanisms cluster_NNI Non-Nucleoside Inhibitors (NNIs) cluster_NI Nucleoside/Nucleotide Inhibitors (NIs) This compound This compound Palm Site Palm Site This compound->Palm Site Dasabuvir Dasabuvir Dasabuvir->Palm Site Conformational Change Conformational Change Palm Site->Conformational Change induces Inhibition of RNA Synthesis Inhibition of RNA Synthesis Conformational Change->Inhibition of RNA Synthesis Sofosbuvir Sofosbuvir Active Site Active Site Sofosbuvir->Active Site competes with natural nucleotides Chain Termination Chain Termination Active Site->Chain Termination incorporation leads to Chain Termination->Inhibition of RNA Synthesis

Caption: Mechanisms of HCV NS5B polymerase inhibition by different drug classes.

Comparative Antiviral Activity

The in vitro antiviral activity of this compound has been evaluated in HCV replicon systems, a standard tool for assessing the potency of anti-HCV compounds. The 50% effective concentration (EC50) is a key metric for comparing the antiviral activity of different drugs.

DrugTargetHCV Genotype 1a (H77) EC50HCV Genotype 1b (Con1) EC50
This compound NS5B Polymerase (Palm Site)0.38 µM (380 nM)[5][6]0.035 µM (35 nM)[5][6]
Dasabuvir NS5B Polymerase (Palm Site)7.7 nM[1][2]1.8 nM[1][2]
Sofosbuvir NS5B Polymerase (Active Site)62 nM (median, range 29-128 nM)[7]102 nM (median, range 45-170 nM)[7]

Note: EC50 values can vary between different studies and experimental conditions. The data presented here are for comparative purposes.

Resistance Profile: A Key Differentiator

A significant advantage of this compound appears to be its high genetic barrier to resistance.[3][4] In vitro studies have shown that a lower number of resistant colonies emerge when treated with this compound compared to other direct-acting antivirals.[4]

DrugKey Resistance-Associated Substitutions (RASs)Genetic Barrier to Resistance
This compound Not extensively characterized in clinical settings.High (in vitro)[3][4]
Dasabuvir C316Y, M414T, Y448C/H, S556G[1]Lower than nucleoside inhibitors.[8]
Sofosbuvir S282T[9][10]High, S282T mutation significantly impairs viral fitness.[10][11]

The high barrier to resistance for this compound suggests its potential utility in combination therapies to suppress the emergence of drug-resistant HCV variants.[3][4]

HCV_Resistance_Barrier Conceptual Representation of Genetic Barrier to Resistance cluster_high_barrier High Genetic Barrier cluster_low_barrier Lower Genetic Barrier HCV Population HCV Population Drug Pressure Drug Pressure HCV Population->Drug Pressure This compound This compound Drug Pressure->this compound Sofosbuvir Sofosbuvir Drug Pressure->Sofosbuvir Dasabuvir Dasabuvir Drug Pressure->Dasabuvir Few Resistant Variants Few Resistant Variants This compound->Few Resistant Variants Sofosbuvir->Few Resistant Variants Sustained Virologic Response Sustained Virologic Response Few Resistant Variants->Sustained Virologic Response More Resistant Variants More Resistant Variants Dasabuvir->More Resistant Variants Potential for Treatment Failure Potential for Treatment Failure More Resistant Variants->Potential for Treatment Failure

Caption: Conceptual model of high vs. lower genetic barriers to resistance.

Experimental Protocols

HCV Replicon Assay for EC50 Determination

This assay is fundamental for determining the in vitro antiviral potency of a compound.

HCV_Replicon_Assay_Workflow HCV Replicon Assay Workflow Start Start Huh-7 cells harboring HCV replicon Huh-7 cells harboring HCV replicon Start->Huh-7 cells harboring HCV replicon Seed cells in 96-well plates Seed cells in 96-well plates Huh-7 cells harboring HCV replicon->Seed cells in 96-well plates Treat with serial dilutions of test compound Treat with serial dilutions of test compound Seed cells in 96-well plates->Treat with serial dilutions of test compound Incubate for 72 hours Incubate for 72 hours Treat with serial dilutions of test compound->Incubate for 72 hours Lyse cells and measure reporter activity (e.g., Luciferase) Lyse cells and measure reporter activity (e.g., Luciferase) Incubate for 72 hours->Lyse cells and measure reporter activity (e.g., Luciferase) Calculate EC50 value Calculate EC50 value Lyse cells and measure reporter activity (e.g., Luciferase)->Calculate EC50 value End End Calculate EC50 value->End

Caption: Workflow for determining EC50 values using an HCV replicon assay.

Methodology:

  • Cell Culture: Huh-7 human hepatoma cells harboring a subgenomic HCV replicon (e.g., genotype 1a or 1b) that expresses a reporter gene (e.g., luciferase) are used.

  • Plating: Cells are seeded into 96-well or 384-well plates and allowed to adhere.

  • Compound Treatment: The test compound (e.g., this compound) is serially diluted and added to the cells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a defined period, typically 72 hours, to allow for HCV replication and the effect of the compound to manifest.

  • Reporter Gene Assay: After incubation, the cells are lysed, and the activity of the reporter gene is measured using a luminometer.

  • Data Analysis: The reduction in reporter signal in the presence of the compound is used to calculate the EC50 value, which is the concentration of the drug that inhibits 50% of viral replication.

Colony Formation Assay for Resistance Profiling

This assay is employed to assess the genetic barrier to resistance of an antiviral compound.

Methodology:

  • Cell Plating: HCV replicon-containing cells are plated at a low density in the presence of a selective agent (e.g., G418).

  • Drug Treatment: The cells are treated with a fixed concentration of the antiviral drug, typically at a multiple of its EC90.

  • Long-term Culture: The cells are cultured for several weeks, with the medium and drug being replenished periodically.

  • Colony Staining and Counting: At the end of the incubation period, the plates are fixed and stained (e.g., with crystal violet) to visualize the colonies of cells that have survived and proliferated.

  • Analysis: The number of colonies in the drug-treated wells is compared to the number in the control wells. A lower number of colonies indicates a higher barrier to the development of resistance.[4]

Conclusion

This compound is a potent non-nucleoside inhibitor of the HCV NS5B polymerase with a promisingly high genetic barrier to resistance in vitro. While its EC50 values against genotype 1a are higher than those of dasabuvir and sofosbuvir, its activity against genotype 1b is comparable to sofosbuvir and only moderately less potent than dasabuvir in the nanomolar range. The standout feature of this compound is its high barrier to resistance, a critical attribute for any DAA intended for clinical use, especially in combination therapies. Further investigation into its in vivo efficacy and resistance profile is warranted to fully understand its potential role in the management of chronic hepatitis C. Although the development of this compound has been discontinued, the data gathered from its preclinical evaluation provides valuable insights for the ongoing development of next-generation HCV inhibitors.

References

JTK-853: A Preclinical Meta-Analysis of a Novel HCV NS5B Polymerase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the preclinical data available for JTK-853, a novel non-nucleoside inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase. This compound has been evaluated in a series of preclinical studies to determine its antiviral activity, resistance profile, and mechanism of action. This document objectively compares its performance with other direct-acting antivirals (DAAs) and provides detailed experimental methodologies for key assays.

Executive Summary

This compound is a potent inhibitor of HCV replication, specifically targeting the palm site of the NS5B polymerase.[1] Preclinical studies have demonstrated its efficacy against HCV genotypes 1a and 1b.[2] A key characteristic of this compound is its high genetic barrier to resistance, a significant advantage over many other non-nucleoside inhibitors (NNIs) and other classes of DAAs.[2][3] In combination with other anti-HCV agents, this compound has shown additive or synergistic effects, suggesting its potential as a component of future combination therapies.[1] Although its clinical development for HCV has been discontinued, the preclinical data for this compound provides valuable insights for the development of next-generation antiviral agents.

Antiviral Activity

This compound has demonstrated potent antiviral activity against HCV replicons in cell-based assays. The 50% effective concentration (EC50) and 90% effective concentration (EC90) values against genotypes 1a and 1b are summarized below. For comparison, the EC50 values for other representative HCV inhibitors from different classes are also provided.

CompoundClassTargetHCV Genotype 1a EC50 (nM)HCV Genotype 1b EC50 (nM)
This compound NNI NS5B Polymerase (Palm Site) 380 [2]35 [1][2]
BMS-791325NNINS5B Polymerase (Thumb Site 1)3[4][5]6-7[4][5]
HCV-796NNINS5B Polymerase7[6]5[6]
SofosbuvirNINS5B Polymerase29-128[7]45-170[7]
LedipasvirNS5A InhibitorNS5A-0.004[7]
AsunaprevirProtease InhibitorNS3/4A Protease1-4[8]1-4[8]
VoxilaprevirProtease InhibitorNS3/4A Protease0.33-6.1 (pangenotypic)[9]0.33-6.1 (pangenotypic)[9]
TMC435Protease InhibitorNS3/4A Protease-8[10]

Resistance Profile

A significant finding from preclinical studies is the high genetic barrier to resistance of this compound. In colony formation assays, this compound demonstrated a substantially lower number of resistant colonies compared to other DAAs, including other NNIs, NS5A inhibitors, and protease inhibitors.[2][3]

Mutations conferring resistance to this compound have been identified in the palm site region of the NS5B polymerase, including C316Y, M414T, Y452H, and L466V.[1]

Mechanism of Action: Targeting the HCV Replication Cycle

This compound functions by non-covalently binding to the palm site of the HCV NS5B RNA-dependent RNA polymerase, an essential enzyme for the replication of the viral genome. This binding induces a conformational change in the enzyme, thereby inhibiting its activity and halting viral RNA synthesis. The diagram below illustrates the HCV life cycle and the targets of different classes of direct-acting antivirals.

HCV_Lifecycle cluster_host_cell Hepatocyte cluster_inhibitors Direct-Acting Antiviral Targets Entry 1. Entry Uncoating 2. Uncoating Entry->Uncoating Translation 3. Translation & Polyprotein Processing Uncoating->Translation Replication 4. RNA Replication Translation->Replication Assembly 5. Virion Assembly Replication->Assembly Release 6. Release Assembly->Release HCV_virion HCV Virion Release->HCV_virion New Virions NS3_4A NS3/4A Protease Inhibitors NS3_4A->Translation Inhibit polyprotein processing NS5A NS5A Inhibitors NS5A->Replication Disrupt replication complex NS5B NS5B Polymerase Inhibitors NS5B->Replication Inhibit RNA synthesis HCV_virion->Entry JTK853 This compound (Palm Site) JTK853->NS5B

Caption: The Hepatitis C Virus (HCV) life cycle and the targets of direct-acting antivirals.

Experimental Protocols

HCV Replicon Assay

The antiviral activity of this compound and comparator compounds was primarily assessed using HCV replicon assays. This assay measures the ability of a compound to inhibit the replication of a subgenomic HCV RNA molecule (a replicon) within a human hepatoma cell line (e.g., Huh-7).

Methodology:

  • Cell Line: Huh-7 cells or their derivatives (e.g., Huh-7.5, Huh7-Lunet), which are highly permissive for HCV replication, are used.[11]

  • Replicon RNA: In vitro transcribed HCV replicon RNA, typically from genotype 1a or 1b and containing a reporter gene such as Renilla or Firefly luciferase, is introduced into the cells via electroporation.[12][13][14]

  • Compound Treatment: Following electroporation, cells are seeded in multi-well plates. The test compounds are serially diluted and added to the cells.

  • Incubation: The cells are incubated for a period of 48 to 72 hours to allow for HCV replication and the expression of the reporter gene.[11]

  • Data Analysis: The level of HCV replication is quantified by measuring the luciferase activity in the cell lysates. The EC50 value, which is the concentration of the compound that inhibits 50% of HCV replication, is then calculated from the dose-response curve.

Replicon_Assay_Workflow start Start: Huh-7 Cells & HCV Replicon RNA electroporation Electroporation start->electroporation seeding Cell Seeding (Multi-well plates) electroporation->seeding treatment Compound Addition seeding->treatment incubation Incubation (48-72h) treatment->incubation lysis Cell Lysis incubation->lysis luciferase Luciferase Assay lysis->luciferase analysis Data Analysis (EC50 Calculation) luciferase->analysis end End: Antiviral Potency analysis->end

Caption: Workflow of the HCV Replicon Assay.

Colony Formation Assay

The genetic barrier to resistance was evaluated using a colony formation assay. This assay assesses the ability of HCV replicons to develop resistance to an antiviral compound over a longer treatment period.

Methodology:

  • Cell Seeding: Huh-7 cells harboring HCV replicons are seeded at a low density in the presence of a selective agent (e.g., G418) and the test compound.

  • Drug Concentration: The antiviral compounds are typically used at concentrations equivalent to a multiple of their EC90 value (e.g., 1/3 x EC90 or 1 x EC90).[2]

  • Long-term Culture: The cells are cultured for an extended period (e.g., 13-17 days), with the media and compound being refreshed periodically.[2]

  • Colony Staining: At the end of the incubation period, the cells are fixed and stained with a dye such as crystal violet.[2]

  • Quantification: The number of visible colonies, each representing a cell that has survived and proliferated in the presence of the drug, is counted. A lower number of colonies indicates a higher barrier to resistance.

Colony_Formation_Assay start Start: Replicon-harboring Huh-7 cells seeding Low-density cell seeding + G418 + Antiviral Drug start->seeding culture Long-term culture (13-17 days) seeding->culture staining Fixation and Crystal Violet Staining culture->staining counting Colony Counting staining->counting end End: Assessment of Resistance Barrier counting->end

Caption: Workflow of the Colony Formation Assay for Antiviral Resistance.

Conclusion

The preclinical data for this compound characterize it as a potent HCV NS5B polymerase inhibitor with a notably high genetic barrier to resistance. Its efficacy against genotypes 1a and 1b, coupled with its additive effects in combination with other DAAs, highlights its potential as an antiviral agent. While its clinical development for HCV has not progressed, the insights gained from the preclinical evaluation of this compound remain valuable for the ongoing research and development of novel and improved therapies for hepatitis C and other viral diseases. The detailed methodologies and comparative data presented in this guide serve as a resource for researchers in the field of antiviral drug discovery.

References

Safety Operating Guide

Navigating the Disposal of Novel Compound JTK-853: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific data for JTK-853 necessitates a precautionary approach to its disposal. This guide provides a comprehensive framework for the safe handling and disposal of novel or uncharacterized research chemicals, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Without a dedicated Safety Data Sheet (SDS) for this compound, a risk-based assessment is the cornerstone of its responsible management. Researchers and laboratory managers must adhere to institutional and governmental regulations for hazardous waste. The following procedures are designed to provide a clear, step-by-step process for managing the waste stream of novel compounds like this compound.

Hazard Identification and Waste Characterization

The initial and most critical phase is to determine the potential hazards associated with this compound. This involves a thorough evaluation of its chemical properties and any available toxicological data.

Key Experimental Protocols for Hazard Assessment:

  • Solubility and Reactivity Testing: Assess the compound's solubility in common laboratory solvents and its reactivity with acids, bases, and oxidizing agents. This information is crucial for proper waste segregation.

  • Toxicity Screening: If not already performed, in vitro or in silico toxicity assays can provide preliminary data on the compound's potential health hazards.

Hazard Characteristic Assessment Method Implication for Disposal
Ignitability Flashpoint determinationSegregate from oxidizers; use appropriate fire-resistant waste containers.
Corrosivity pH measurementNeutralize if safe and permissible; use corrosion-resistant containers.
Reactivity Evaluation of chemical structure for unstable functional groups; testing for reaction with water or other substances.Segregate from incompatible materials; handle with extreme caution.
Toxicity Review of available toxicological data or use of predictive models (e.g., QSAR).Designate as toxic waste; handle with appropriate personal protective equipment.

Personal Protective Equipment (PPE)

Given the unknown nature of this compound, a conservative approach to PPE is mandatory.

Equipment Specification Purpose
Gloves Chemically resistant (e.g., nitrile, neoprene)Prevent skin contact.
Eye Protection Safety goggles or face shieldProtect eyes from splashes.
Lab Coat Standard laboratory coatProtect clothing and skin.
Respiratory Protection Use in a certified chemical fume hoodPrevent inhalation of vapors or dust.

Waste Segregation and Disposal Pathway

Proper segregation of this compound waste is essential to prevent dangerous reactions and to ensure compliant disposal.

Experimental Workflow for Waste Segregation:

  • Characterize Waste: Determine if the waste is solid or liquid, and if it is mixed with other chemicals.

  • Consult Compatibility Charts: Cross-reference the known properties of this compound with those of other chemicals in the waste stream to prevent accidental mixing of incompatible substances.

  • Label Waste Containers: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Toxic").

  • Select Disposal Route: Based on the hazard characterization, determine the appropriate disposal route in consultation with your institution's Environmental Health and Safety (EHS) office.

Below is a decision-making workflow for determining the appropriate disposal pathway for a novel chemical like this compound.

G start Start: this compound Waste Generated hazard_id Hazard Identification (Ignitable, Corrosive, Reactive, Toxic?) start->hazard_id is_hazardous Is Waste Hazardous? hazard_id->is_hazardous non_hazardous Dispose as Non-Hazardous Waste (Consult EHS for confirmation) is_hazardous->non_hazardous No segregate Segregate Waste by Hazard Class is_hazardous->segregate Yes end_disposal Disposal Complete non_hazardous->end_disposal label_waste Label Waste Container Correctly segregate->label_waste contact_ehs Contact EHS for Pickup and Disposal label_waste->contact_ehs contact_ehs->end_disposal

Disposal Pathway for this compound

Spill Management

In the event of a spill, immediate and appropriate action is required.

Spill Cleanup Protocol:

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your supervisor.

  • Don PPE: Put on the appropriate PPE before attempting to clean the spill.

  • Contain the Spill: Use a spill kit with appropriate absorbent materials to contain the spill.

  • Clean and Decontaminate: Clean the affected area with a suitable solvent and decontaminate.

  • Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.

The following diagram illustrates the logical relationship for spill response.

G spill Spill of this compound Occurs evacuate Evacuate Area spill->evacuate alert Alert Supervisor spill->alert don_ppe Don Appropriate PPE evacuate->don_ppe alert->don_ppe contain Contain Spill with Absorbent don_ppe->contain clean Clean and Decontaminate Area contain->clean dispose Dispose of Cleanup Materials as Hazardous Waste clean->dispose

Spill Response Workflow

Disclaimer: This document provides a general framework for the disposal of a novel chemical for which no specific safety data is available. It is not a substitute for a formal risk assessment and consultation with your institution's Environmental Health and Safety (EHS) department. Always prioritize safety and adhere to all applicable local, state, and federal regulations.

Personal protective equipment for handling Jtk-853

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Jtk-853

Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following information is based on general safety protocols for handling potent, small-molecule bioactive compounds in a laboratory setting and data from research publications. It is imperative that all handling of this compound is conducted within a designated laboratory environment by trained personnel and under the supervision of a qualified safety professional. Always perform a risk assessment before starting any new procedure.

Hazard Identification and General Precautions

This compound is a novel, non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase.[1][2][3][4][5] As a bioactive compound intended to interfere with viral replication, it should be handled with care to avoid accidental exposure. The primary hazards are associated with inhalation, skin contact, and ingestion.

General Precautions:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid the generation of dust or aerosols.

  • Minimize all direct contact with the compound.

  • Eating, drinking, and smoking are strictly prohibited in the handling area.

  • Wash hands thoroughly after handling.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Equipment Specification Purpose
Eye Protection ANSI Z87.1 certified safety glasses or gogglesProtects eyes from splashes or dust.
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact. Double gloving is recommended for handling concentrated solutions.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Use in a chemical fume hood. If not possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.Prevents inhalation of dust or aerosols.

Handling, Storage, and Disposal

Operational Plan: Handling and Storage
  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace within a chemical fume hood by lining the area with absorbent, disposable bench paper.

  • Weighing: If weighing the solid compound, do so in a ventilated enclosure or a balance with a draft shield to minimize dust dispersal.

  • Solution Preparation: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing. Cap vials and containers securely.

  • Storage: Store this compound in a tightly sealed, clearly labeled container. It should be stored in a cool, dry, and dark place, away from incompatible materials. Refer to the supplier's instructions for optimal storage temperature.

Disposal Plan

All waste containing this compound, including contaminated PPE, empty containers, and experimental materials, must be treated as hazardous chemical waste.

  • Waste Collection: Collect all solid and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.

  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a soap and water wash.

  • Final Disposal: Dispose of all waste through a licensed chemical waste disposal service in accordance with all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.

Quantitative Data

The following table summarizes the in vitro efficacy of this compound against different HCV genotypes.

HCV Genotype EC50 (µM) Reference
Genotype 1a (H77)0.38[2][5]
Genotype 1b (Con1)0.035[2][4][5]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols

HCV Replicon Colony Formation Assay

This assay is used to assess the genetic barrier to resistance of this compound.

Methodology:

  • Cell Culture: Culture Huh-7.5 cells (or other suitable human hepatoma cell lines) that harbor HCV subgenomic replicons (e.g., genotypes 1a or 1b).

  • Transfection: Transfect the HCV subgenomic replicon RNAs into the host cells.

  • Drug Treatment: Two weeks prior to the assay, treat the cells with this compound at a concentration of 10 µM. The medium containing this compound should be replaced twice a week.

  • Cytotoxicity Determination: After two weeks of culture, stain the cells with a 1% (v/v) crystal violet solution in methanol.

  • Lysis and Measurement: Lyse the stained cells and measure the optical density (OD) at 595 nm to determine the number of viable cell colonies. A lower number of colonies compared to controls indicates higher antiviral efficacy and a higher barrier to resistance.[2][5]

Visualizations

Jtk853_Mechanism_of_Action cluster_HCV_Replication HCV Replication Cycle HCV_RNA HCV Genomic RNA NS5B NS5B RNA Polymerase HCV_RNA->NS5B Template New_HCV_RNA New HCV RNA NS5B->New_HCV_RNA Replication Jtk853 This compound Jtk853->NS5B Inhibition

Caption: Mechanism of action of this compound as a non-nucleoside inhibitor of HCV NS5B polymerase.

Jtk853_Handling_Workflow start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Lab Coat, Eye Protection) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood weighing Weigh Solid in Ventilated Enclosure fume_hood->weighing dissolving Prepare Solutions weighing->dissolving storage Store in a Cool, Dry, Dark Place dissolving->storage After Use spill Spill Occurs dissolving->spill If spill disposal Dispose of Waste (Contaminated PPE, Solutions, etc.) dissolving->disposal After Experiment end End of Procedure storage->end spill_procedure Follow Spill Protocol: - Evacuate and Ventilate - Absorb with Inert Material - Decontaminate Area spill->spill_procedure spill_procedure->disposal disposal->end

Caption: General workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.